2,4-Dibromophenol-d3
Description
Properties
Molecular Formula |
C6H4Br2O |
|---|---|
Molecular Weight |
254.92 g/mol |
IUPAC Name |
2,4-dibromo-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D |
InChI Key |
FAXWFCTVSHEODL-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)Br)[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dibromophenol-d3: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of the deuterated compound 2,4-Dibromophenol-d3. While specific experimental data for the deuterated form is limited in publicly available literature, this document leverages extensive information on its non-deuterated analogue, 2,4-Dibromophenol, to provide a thorough and scientifically grounded resource. The guide also incorporates general principles of isotopic labeling to infer the properties and behavior of the d3 variant.
Chemical Structure and Properties
This compound is a deuterated isotopologue of 2,4-Dibromophenol, where three hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. The exact positions of deuteration can vary depending on the synthesis method, but typically occur at the remaining ring positions (3, 5, and 6).
Structure:
The chemical structure of 2,4-Dibromophenol consists of a phenol ring substituted with two bromine atoms at positions 2 and 4. In this compound, the hydrogens at positions 3, 5, and 6 are replaced with deuterium.
Chemical and Physical Properties:
The following table summarizes the known chemical and physical properties of 2,4-Dibromophenol. The corresponding values for this compound are expected to be very similar, with a notable increase in molecular weight due to the presence of deuterium.
| Property | 2,4-Dibromophenol | This compound (Predicted) | Reference |
| Molecular Formula | C₆H₄Br₂O | C₆HD₃Br₂O | [1][2] |
| Molecular Weight | 251.90 g/mol | 254.92 g/mol | [1][2] |
| Appearance | White to slightly yellow or beige crystalline mass, powder, or chunks | Similar to non-deuterated form | [1] |
| Melting Point | 36-39 °C | Similar to non-deuterated form | [1] |
| Boiling Point | 154 °C at 11 mmHg | Similar to non-deuterated form | [1] |
| Water Solubility | Practically insoluble | Practically insoluble | [1] |
| pKa | 7.86 ± 0.18 | Similar to non-deuterated form | [1] |
| Isotopic Purity | Not Applicable | Typically >98 atom % D | |
| Mass Shift | Not Applicable | M+3 |
Experimental Protocols
Synthesis of 2,4-Dibromophenol
Detailed experimental protocols for the synthesis of the non-deuterated 2,4-Dibromophenol are well-established. A common method involves the direct bromination of phenol.
Method 1: Bromination in Carbon Disulfide
-
Reactants: Phenol, Bromine, Carbon Disulfide.
-
Procedure:
-
Dissolve phenol in carbon disulfide in a flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
Cool the mixture in a salt and ice bath.
-
Slowly add a solution of bromine in carbon disulfide to the cooled, stirring phenol solution.
-
After the addition is complete, distill off the carbon disulfide.
-
The residual liquid is then purified by vacuum distillation to yield 2,4-Dibromophenol.
-
Method 2: Bromination in Sulfuric and Acetic Acid
-
Reactants: Phenol, Sulfuric Acid, Water, Bromine, Glacial Acetic Acid.
-
Procedure:
-
Prepare a mixture of phenol in sulfuric acid and water, and cool it in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the cooled, stirring mixture.
-
The 2,4-dibromophenol separates as an oil and solidifies upon standing.
-
The crude product is washed with water and purified by vacuum distillation.
-
Proposed Synthesis of this compound
A potential pathway for the synthesis of this compound would involve the use of a deuterated starting material or a deuterating agent in a similar bromination reaction.
References
In-Depth Technical Guide to the Physical Characteristics of 2,4-Dibromophenol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of the deuterated stable isotope, 2,4-Dibromophenol-d3. Due to the limited availability of specific experimental data for this isotopologue, this guide also includes comprehensive data for the non-deuterated parent compound, 2,4-Dibromophenol, as a reference point. The inclusion of deuterium atoms will result in a higher molecular weight and may lead to slight variations in physical properties such as melting and boiling points. Spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), will show significant differences.
Physicochemical Properties
The following tables summarize the key physical and chemical data for both this compound and its non-deuterated analog.
Table 1: General and Physical Properties
| Property | This compound | 2,4-Dibromophenol |
| Appearance | Solid | White to slightly yellow or beige crystalline mass, powder, crystals, and/or chunks[1] |
| Molecular Formula | C₆HD₃Br₂O | C₆H₄Br₂O[1] |
| Molecular Weight | 254.92 g/mol (calculated) | 251.90 g/mol [1] |
| Melting Point | Data not available | 36-39 °C[1] |
| Boiling Point | Data not available | 154 °C at 11 mmHg[1] |
| Water Solubility | Data not available | Practically insoluble in water[1] |
| pKa | Data not available | 7.86 ± 0.18 (Predicted)[1] |
Table 2: Chemical Identifiers
| Identifier | This compound | 2,4-Dibromophenol |
| CAS Number | Data not available | 615-58-7[1] |
Safety Information
Table 3: Hazard Information for 2,4-Dibromophenol
| Hazard Category | Information |
| Hazard Codes | T, Xi, Xn[1] |
| Risk Statements | 20/21/22-25-36/37/38[1] |
| Safety Statements | 26-28A-36/37/39-37/39-45[1] |
| Hazard Class | 6.1[1] |
| Packing Group | II[1] |
| RIDADR | 2811[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The synthesis would likely involve the bromination of a deuterated phenol precursor. The following is a general protocol for the purification of the non-deuterated 2,4-Dibromophenol which may be adaptable.
Purification of 2,4-Dibromophenol (General Protocol)
This protocol is based on standard laboratory procedures for the purification of phenolic compounds.
Objective: To purify crude 2,4-Dibromophenol.
Materials:
-
Crude 2,4-Dibromophenol
-
Chloroform (CHCl₃)
-
Distillation apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
Method 1: Crystallization
-
Dissolve the crude 2,4-Dibromophenol in a minimal amount of chloroform.
-
Cool the solution to -40°C to induce crystallization.[1]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold chloroform.
-
Dry the crystals under vacuum to remove residual solvent.
Method 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude 2,4-Dibromophenol in the distillation flask.
-
Heat the flask gently under vacuum.
-
Collect the fraction that distills at the appropriate temperature and pressure for 2,4-Dibromophenol.
Visualizations
The following diagram illustrates the key relationships of the information presented in this guide.
References
An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dibromophenol-d3
This technical guide provides a comprehensive overview of the mass spectrometry of 2,4-Dibromophenol-d3, a deuterated analog of 2,4-Dibromophenol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for quantitative and qualitative analysis. The guide details the mass spectral characteristics of this compound, experimental protocols for its use as an internal standard, and a proposed fragmentation pathway.
Introduction
This compound is a stable isotope-labeled version of 2,4-Dibromophenol, a compound relevant in environmental analysis and as a potential metabolite of brominated flame retardants. Due to its chemical similarity to the unlabeled analyte and its distinct mass difference, this compound is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). The use of such an internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in extraction efficiency, injection volume, and instrument response, leading to more accurate and precise measurements.
Mass Spectral Data
The electron ionization (EI) mass spectrum of 2,4-Dibromophenol exhibits a characteristic isotopic pattern for a molecule containing two bromine atoms. The two stable isotopes of bromine, 79Br and 81Br, have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments.
Inferred Mass Spectrum of this compound
The key mass spectral peaks for this compound are predicted by shifting the m/z values of the non-deuterated compound's fragments by 3 Da, assuming the deuterium labels are on the aromatic ring.
| Fragment Ion | Proposed Structure | Inferred m/z for this compound | Notes |
| [M]+• | C6HD3Br2O+• | 255/257/259 | Molecular ion cluster. The three peaks are due to the isotopic distribution of the two bromine atoms. |
| [M-HBr]+• | C6D3BrO+• | 174/176 | Loss of a hydrogen bromide molecule. |
| [M-Br]+ | C6HD3BrO+ | 176/178 | Loss of a bromine radical. |
| [M-CO]+• | C5HD3Br2+• | 227/229/231 | Loss of a neutral carbon monoxide molecule. |
| [C5HD3]+ | C5HD3+ | 68 | A smaller fragment resulting from further fragmentation. |
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of phenols in a water matrix using this compound as an internal standard, based on established methodologies like those from the U.S. EPA.
Sample Preparation and Extraction
-
Sample Collection : Collect 1-liter water samples in amber glass containers.
-
Fortification : Spike all samples, blanks, and calibration standards with a known concentration of this compound internal standard solution.
-
Solid Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the SPE cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
-
Elution : Elute the analytes and the internal standard from the cartridge with a suitable solvent, such as dichloromethane or acetone.[5]
-
Concentration : Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) :
-
Column : 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet : Splitless injection at 250 °C.
-
Oven Program : Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions :
-
2,4-Dibromophenol (Analyte) : m/z 252, 254, 173
-
This compound (Internal Standard) : m/z 255, 257, 176
-
-
Data Analysis and Quantification
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the calibration standards.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of phenols using an internal standard.
Proposed Fragmentation Pathway of this compound
Caption: A proposed electron ionization fragmentation pathway for this compound.
References
- 1. Phenol, 2,4-dibromo- [webbook.nist.gov]
- 2. Phenol, 2,4-dibromo- [webbook.nist.gov]
- 3. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 5. [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2,4-Dibromophenol-d3: NMR and IR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,4-Dibromophenol-d3. This deuterated analog of 2,4-Dibromophenol is a valuable tool in mechanistic studies, metabolic fate determination, and as an internal standard in mass spectrometry-based analyses. Understanding its spectral characteristics is crucial for its effective application in research and development.
Predicted Isotopic Labeling
For the purpose of this guide, this compound is presumed to have deuterium atoms at the hydroxyl group and the two aromatic positions ortho and para to the hydroxyl group, which are the most readily exchangeable protons. Therefore, the structure is 2,4-Dibromo-3,5-dideuterophenol-d1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound and confirming the positions of deuterium incorporation. The absence of signals from the deuterated positions in ¹H NMR and the subtle isotopic shifts in ¹³C NMR provide definitive evidence of successful labeling.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart due to the replacement of protons with deuterium.
| Chemical Shift (δ) (ppm) | Multiplicity | Protons |
| ~7.4 | d | 1H |
| ~6.9 | dd | 1H |
Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and can vary based on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
Deuterium substitution causes a characteristic upfield shift (to a lower ppm value) for the directly attached carbon and, to a lesser extent, for adjacent carbons. This is known as the deuterium isotope effect.
| Chemical Shift (δ) (ppm) | Carbon |
| ~150 | C-1 (C-OD) |
| ~135 | C-6 |
| ~120 | C-5 |
| ~115 | C-4 (C-Br) |
| ~112 | C-3 |
| ~110 | C-2 (C-Br) |
Note: Predicted chemical shifts are relative to TMS. The exact shifts will show a slight upfield deviation compared to the non-deuterated compound.
Infrared (IR) Spectroscopy
IR spectroscopy of this compound reveals characteristic vibrational modes that are distinct from the non-deuterated form, most notably the O-D and C-D stretching and bending frequencies.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2500 - 2600 | O-D stretch |
| ~2200 - 2300 | Aromatic C-D stretch |
| ~1550 | C=C aromatic ring stretch |
| ~1200 | C-O stretch |
| ~800 - 900 | C-D out-of-plane bend |
| ~600 - 700 | C-Br stretch |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6, or dimethyl sulfoxide-d6) in a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently vortex to ensure a homogenous solution.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 5 seconds (to ensure full relaxation for accurate integration).
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Infrared Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and confirmation of deuteration in this compound.
Caption: Logical workflow for the spectral analysis and structural confirmation of this compound.
Solubility of 2,4-Dibromophenol-d3 in Organic Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of 2,4-Dibromophenol-d3. Due to the limited availability of specific quantitative data for the deuterated form, this document leverages data for its non-deuterated analog, 2,4-Dibromophenol, as a close proxy. The solubility characteristics are expected to be nearly identical, as deuterium substitution has a negligible effect on solubility in organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's solubility for formulation, analysis, and experimental design.
Physicochemical Properties and Solubility Profile
2,4-Dibromophenol is a halogenated phenol characterized by its bromine substitutions, which enhance its reactivity and lipophilicity.[1] At room temperature, it exists as a solid with needle-like crystals.[2][3] Its structure, featuring a polar hydroxyl group and a nonpolar dibrominated benzene ring, allows for a range of solubilities in various organic solvents. The general principle of "like dissolves like" is a useful predictor of its behavior.
Note on this compound: The data presented below is for the non-deuterated 2,4-Dibromophenol. The physical properties of the deuterated analog, including its solubility, are expected to be very similar.
Table 1: Qualitative Solubility of 2,4-Dibromophenol in Various Solvents
| Solvent Class | Solvent | Solubility |
| Polar Protic | Methanol | Soluble[4][5] |
| Ethanol | Very Soluble[2][3] | |
| Polar Aprotic | Ether (Diethyl Ether) | Very Soluble[2][3] |
| Nonpolar Aromatic | Benzene | Very Soluble[2][3] |
| Toluene | Soluble[6] | |
| Nonpolar Halogenated | Dichloromethane | Soluble[7] |
| Chloroform | Soluble[7] | |
| Carbon Tetrachloride | Slightly Soluble[2][3] | |
| Carbon Disulfide | Very Soluble[3] | |
| Aqueous | Water | Practically Insoluble[7] |
This table summarizes qualitative data from various chemical data sources. "Soluble" and "Very Soluble" indicate that the compound is expected to dissolve readily in these solvents under standard laboratory conditions.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many applications. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.
2.1. Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.
-
Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.
-
If the solid has not dissolved, continue to add the solvent in 0.5 mL increments up to a total volume of 3 mL, with vigorous mixing after each addition.
-
Record the observations as:
-
Soluble: The compound completely dissolves.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.
-
2.2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent.
Materials:
-
This compound
-
Chosen organic solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a vial, ensuring that a significant amount of solid will remain undissolved.
-
Accurately pipette a known volume of the chosen solvent into the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium. This may take several hours to days; 24-48 hours is a common duration.
-
After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. 2,4-Dibromophenol 615-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2,4-Dibromophenol (unlabelled) 100 µg/mL in Toluene [lgcstandards.com]
- 7. 2,4-Dibromophenol manufacturers and suppliers in india [chemicalbook.com]
Technical Guide: 2,4-Dibromophenol-d3 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,4-Dibromophenol-d3, a deuterated analog of 2,4-Dibromophenol. Its primary application is as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based techniques, to ensure accuracy and precision in the determination of 2,4-Dibromophenol and related brominated phenols in various matrices.
Core Compound Data
The key quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| CAS Number | 1219805-97-6 | [1] |
| Molecular Formula | C₆HD₃Br₂O | [1] |
| Molecular Weight | 254.92 g/mol | [1] |
| Isotopic Enrichment | 98 atom % D | |
| Synonyms | 2,4-Dibromophenol-3,5,6-d3 | [1] |
Experimental Protocol: Quantification of Dibromophenols in Biological Matrices using GC-MS with an Internal Standard
This section details a robust protocol for the analysis of dibromophenols in biological samples, such as urine, adapted from established methodologies for brominated phenol analysis. This compound is an ideal internal standard for this procedure to correct for analyte loss during sample preparation and variations in instrument response.
Sample Preparation and Extraction
-
Sample Collection : Collect 2 mL of the biological sample (e.g., urine) in a glass centrifuge tube.
-
Internal Standard Spiking : Add a known concentration of this compound solution to the sample. This is a critical step for accurate quantification.
-
Enzymatic Hydrolysis (for conjugated metabolites) :
-
To deconjugate glucuronidated or sulfated metabolites, add 1 mL of sodium acetate buffer to adjust the pH for optimal enzyme activity.[2]
-
Add β-glucuronidase.
-
Incubate the mixture to allow for the enzymatic cleavage of conjugates.
-
-
Extraction :
-
Liquid-Liquid Extraction (LLE) :
-
Add an appropriate organic solvent (e.g., hexane) to the hydrolyzed sample.[2]
-
Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.[2]
-
Centrifuge to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.[2]
-
-
Solid-Phase Extraction (SPE) (Alternative to LLE):
-
Condition an SPE cartridge with methanol followed by deionized water.[2]
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with acidified deionized water to remove interfering substances.[2]
-
Dry the cartridge under a stream of nitrogen.[2]
-
Elute the bromophenols with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
-
Derivatization
To enhance the volatility and improve the chromatographic properties of the phenols for GC-MS analysis, a derivatization step is necessary.
-
Reagent Addition : Add a derivatizing agent such as Acetic Anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the extracted sample.[2]
-
Reaction : If required, heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes for silylation).[2] The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of derivatized dibromophenols.
| Parameter | Condition |
| Gas Chromatograph | Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5 or equivalent). |
| Injection Mode | Splitless injection of 1 µL of the derivatized extract. |
| Oven Program | Initial temperature of 60-80°C, hold for 2 minutes, then ramp to a final temperature suitable for the elution of the derivatized analytes.[2] |
| Mass Spectrometer | Electron Ionization (EI) source. |
| Ion Source Temp. | Approximately 230°C to prevent analyte condensation.[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for increased sensitivity and selectivity.[2] |
| Monitored Ions | Select characteristic ions for both the native 2,4-Dibromophenol and the this compound internal standard for quantification and confirmation.[2] |
Visualized Workflow and Pathways
The following diagrams illustrate the key processes involved in the analysis of 2,4-Dibromophenol.
Caption: General experimental workflow for dibromophenol analysis.
References
Commercial Suppliers of 2,4-Dibromophenol-d3: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of the commercial suppliers of 2,4-Dibromophenol-d3, a deuterated internal standard essential for precise quantitative analysis.
Introduction to this compound
This compound (C₆HD₃Br₂O) is a stable isotope-labeled analog of 2,4-Dibromophenol. Its primary application in a research setting is as an internal standard for quantitative analysis by mass spectrometry, typically coupled with gas chromatography (GC/MS) or liquid chromatography (LC/MS). The use of a deuterated standard allows for the correction of analytical variability that can occur during sample preparation, extraction, and instrument analysis, a technique known as isotope dilution.
Commercial Availability and Supplier Specifications
A comprehensive search has identified CDN Isotopes as a primary commercial supplier of this compound. The product is also available through various distributors who source from primary manufacturers. Below is a summary of the available quantitative data for the product offered by CDN Isotopes.
| Supplier | Product Code | CAS Number | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities |
| CDN Isotopes | D-5640 | 1219805-97-6 | 254.92 | ≥ 98 atom % D | Information typically available on Certificate of Analysis | Inquire |
| Distributors (e.g., Fisher Scientific) | Varies | 1219805-97-6 | 254.92 | ≥ 98 atom % D | Information typically available on Certificate of Analysis | Inquire |
Note: Chemical purity and specific isotopic distribution are detailed in the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier.
Experimental Protocols: Quantitative Analysis using this compound as an Internal Standard
Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of native 2,4-Dibromophenol and the deuterated internal standard (this compound) in a high-purity solvent such as methanol or isopropanol at a concentration of 1 mg/mL.
-
Calibration Standards: Create a series of calibration standards by spiking known amounts of the native 2,4-Dibromophenol stock solution into a clean matrix (e.g., reagent water or a representative blank sample matrix). Each calibration standard should also be spiked with a constant, known amount of the this compound internal standard solution. The concentration range of the calibration curve should bracket the expected concentration of the analyte in the samples.
Sample Preparation and Extraction
The choice of extraction method will depend on the sample matrix.
-
For Aqueous Samples (e.g., Water, Urine):
-
To a known volume of the sample (e.g., 100 mL), add a precise amount of the this compound internal standard solution.
-
Adjust the pH of the sample to <2 with a suitable acid (e.g., sulfuric acid) to ensure the phenol is in its protonated form.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or a solid-phase extraction (SPE) using a cartridge packed with a material appropriate for retaining phenols.
-
Collect the organic extract and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
For Solid Samples (e.g., Soil, Tissue):
-
Homogenize a known weight of the sample.
-
Spike the homogenized sample with a precise amount of the this compound internal standard solution.
-
Extract the sample using an appropriate technique such as sonication or Soxhlet extraction with a suitable solvent.
-
Clean up the extract to remove interfering co-extractables.
-
Concentrate the final extract to a final volume of 1 mL.
-
GC/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the native and deuterated compounds.
-
Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the native 2,4-Dibromophenol to the peak area of the this compound internal standard against the concentration of the native analyte in the calibration standards.
-
Calculate the concentration of 2,4-Dibromophenol in the unknown samples by determining the area ratio of the native to the deuterated compound and using the calibration curve to find the corresponding concentration.
Visualizations
Supplier Selection Workflow
The following diagram illustrates the logical workflow for selecting a suitable commercial supplier for this compound.
Isotope Dilution Analysis Workflow
The following diagram outlines the key steps in a typical isotope dilution analysis using this compound as an internal standard.
References
stability and storage conditions for 2,4-Dibromophenol-d3
An In-depth Technical Guide on the Stability and Storage of 2,4-Dibromophenol-d3
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2,4-Dibromophenol is a solid at room temperature, often appearing as needle-like crystals.[1] It is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆HD₃Br₂O |
| Molar Mass | ~254.92 g/mol (for d3 variant) |
| Melting Point | 35 - 38 °C[2] |
| Boiling Point | 154 °C at 15 hPa[2] |
| Appearance | Colorless to pale pink solid[3] |
| Flash Point | 113 °C (closed cup) |
Chemical Stability
2,4-Dibromophenol is chemically stable under standard ambient conditions, such as room temperature.[2] However, it is susceptible to degradation under certain conditions and is known to develop color upon storage.[4]
Conditions to Avoid:
-
Strong Heating: Intense heating can lead to the formation of explosive mixtures with air.[2] Thermal decomposition may also release irritating gases and vapors.[5]
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[2][5]
-
Light and Moisture: It is recommended to store the compound protected from light and moisture to prevent degradation.[6]
Degradation and Stabilization: While not expected to undergo hydrolysis or direct photolysis by sunlight[7], 2,4-dibromophenol can discolor over time. This color formation can be inhibited by the addition of a stabilizer, such as 2,6-di-tert-butyl-4-cresol.[4]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on safety data sheets for the non-deuterated compound.
| Parameter | Recommendation | Source |
| Container | Keep in a tightly closed container. | [2][5][7] |
| Atmosphere | Store in a dry, well-ventilated area. | [2][5] |
| Temperature | Standard ambient temperature (room temperature). | [2] |
| Security | Store locked up or in an area accessible only to qualified personnel. | [2][5] |
| Hazards to Avoid | Keep away from heat, sources of ignition, strong oxidizing agents, and strong bases. | [2][5] |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not available in the cited literature. However, a general approach to assessing the stability of a chemical compound would involve:
-
Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers.
-
Stress Conditions: Expose the aliquots to a range of conditions, including elevated temperatures (e.g., 40°C, 60°C), high humidity, and exposure to light (e.g., in a photostability chamber).
-
Time Points: At specified time intervals (e.g., 1, 3, 6, 12 months), remove an aliquot from each condition.
-
Analysis: Analyze the purity and identify any degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection.
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradants to determine the degradation rate under each condition.
Safe Handling and Personal Protective Equipment (PPE)
Due to its toxicity profile, including being fatal if swallowed and causing skin and eye irritation, stringent safety measures are necessary when handling this compound.[2]
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the safe storage and handling of this compound.
Caption: Workflow for the proper storage and handling of this compound.
References
- 1. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
An In-depth Technical Guide to the Material Safety of 2,4-Dibromophenol-d3
This guide is intended for researchers, scientists, and professionals in drug development who handle this substance in a laboratory setting.
Physical and Chemical Properties
2,4-Dibromophenol is a solid at room temperature, appearing as needle-like crystals.[1] It is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride.[1] The product is chemically stable under standard ambient conditions.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₆H₄Br₂O | [1][4][5] |
| Molecular Weight | 251.90 g/mol | [6] |
| CAS Number | 615-58-7 | [2][4] |
| EC Number | 210-436-5 | |
| Appearance | White to light yellow or beige solid; needle-like crystals. | [1][4] |
| Melting Point | 35-38 °C (lit.) | |
| Boiling Point | 154 °C at 11 mmHg (lit.) | |
| Flash Point | 110 °C | [7] |
| Density | 0.5 g/cm³ at 20 °C | [7] |
| Solubility | Soluble in water, ethanol, ether, and benzene. | [1] |
Hazard Identification and Classification
2,4-Dibromophenol is classified as a hazardous substance. The GHS classification indicates it is acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[2] |
GHS Pictograms: GHS06 (Toxic), GHS07 (Exclamation mark).[1] Signal Word: Danger.[1]
Toxicological Information
The toxicological properties of 2,4-Dibromophenol have not been fully investigated.[2] However, available data indicates significant acute toxicity.
| Toxicity Metric | Value | Species | Reference |
| LD50 Oral (ATE) | 500 mg/kg | Not specified | [7] |
| LD50 Dermal (ATE) | 1,100 mg/kg | Not specified | [7] |
| LC50 Inhalation (ATE) | 1.5 mg/l (4 h) | Not specified | [7] |
| EC50 (Daphnia magna) | 2.17 mg/L | Daphnia magna | [8] |
| EC50 (Scenedesmus quadricauda) | 8.73 mg/L | Scenedesmus quadricauda | [8] |
Carcinogenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]
-
NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[2]
-
OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[2]
Experimental Protocols: Handling and Storage
4.1. Safe Handling Procedures:
-
Engineering Controls: Use only under a chemical fume hood. Ensure adequate ventilation at the workplace, especially when dusts are generated.[7] Eyewash stations and safety showers must be close to the workstation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. A respirator is required when dusts are generated.
-
-
Hygiene Measures:
4.2. Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]
-
Keep locked up or in an area accessible only to qualified or authorized persons.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Mandatory Visualizations
The following diagrams illustrate key safety and emergency workflows for handling 2,4-Dibromophenol.
Caption: Hazard Identification and Required PPE.
Caption: First Aid Procedures for Exposure.
Caption: Spill Cleanup and Disposal Workflow.
Emergency and First Aid Protocols
Immediate medical attention is required in case of exposure. First aiders should protect themselves.
6.1. Inhalation:
-
Remove the victim to fresh air.
-
If breathing is difficult, give oxygen.[11]
-
If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[11]
-
Seek immediate medical attention.
6.2. Skin Contact:
-
Immediately take off all contaminated clothing.[2]
-
Wash off with plenty of soap and water for at least 15 minutes.
-
If skin irritation occurs, get medical advice/attention.[2]
6.3. Eye Contact:
-
Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids.[2][10]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[2]
-
Immediately call a poison center or doctor.
6.4. Ingestion:
-
Fatal if swallowed. [2]
-
Immediately call a POISON CENTER or doctor.[2]
-
Rinse mouth.[2]
-
Give two glasses of water to drink at most.[3] Do not induce vomiting unless directed by medical personnel.[11]
Accidental Release Measures
-
Personal Precautions: Avoid substance contact and inhalation of dust.[2] Evacuate the danger area and consult an expert.[2]
-
Environmental Precautions: Do not let the product enter drains.[2]
-
Containment and Cleanup: Cover drains.[2] Collect, bind, and pump off spills.[2] Carefully sweep up or vacuum the material and place it into a suitable container for disposal.[11] Avoid generating dust.[11] Clean the affected area thoroughly. Dispose of waste material in accordance with national and local regulations.
References
- 1. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,4-Dibromophenol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Dibromophenol-d3 as an Internal Standard in GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of phenolic compounds is crucial in environmental monitoring, food safety, and pharmaceutical development due to their potential toxicity and widespread presence. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1][2] To ensure the accuracy and reliability of GC-MS data, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.
Deuterated compounds are ideal internal standards as they exhibit similar chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass difference in the mass spectrometer.[3] 2,4-Dibromophenol-d3 is a suitable internal standard for the analysis of various phenolic compounds, particularly halogenated phenols, due to its structural similarity and chemical inertness. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the GC-MS analysis of phenolic compounds.
Principle of the Method
A known amount of the internal standard, this compound, is added to each sample, calibration standard, and quality control sample at the beginning of the sample preparation process. The internal standard co-elutes with the target analytes and experiences similar effects from the sample matrix and analytical process. By measuring the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved. This isotope dilution technique effectively compensates for analyte losses during sample extraction and derivatization, as well as variations in GC injection volume and MS ionization efficiency.
Materials and Reagents
-
Analytes of Interest: Phenol, chlorophenols (e.g., 2-chlorophenol, 2,4-dichlorophenol, pentachlorophenol), and other relevant phenolic compounds.
-
Internal Standard: this compound solution of known concentration (e.g., 10 µg/mL in methanol).
-
Solvents: Acetone, n-hexane, methanol, dichloromethane (all GC grade or higher).
-
Reagents for Derivatization (if required): Acetic anhydride, pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reagents for Extraction: Sodium sulfate (anhydrous), solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric sorbent).
-
Standard Solutions: Stock and working standard solutions of the target analytes.
-
Sample Matrix: Water, soil, biological fluids, etc.
Experimental Protocols
Sample Preparation
The following is a general protocol for water samples. Modifications may be necessary for other matrices.
-
Sample Collection: Collect 1 L of water sample in a clean glass bottle.
-
Preservation: If necessary, preserve the sample by adding a dechlorinating agent (e.g., sodium thiosulfate) and acidifying to pH < 2 with sulfuric acid.
-
Spiking with Internal Standard: Add a known amount of this compound internal standard solution to the sample. For example, add 100 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the sample with dichloromethane (e.g., 3 x 50 mL portions) in a separatory funnel. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water. Pass the water sample through the cartridge. Elute the retained phenols with a suitable solvent like dichloromethane or acetone.
-
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization (if necessary)
For some polar phenolic compounds, derivatization is necessary to improve their volatility and chromatographic performance.
-
Acetylation: Add 100 µL of acetic anhydride and 100 µL of pyridine to the 1 mL extract. Heat at 60°C for 30 minutes. Cool to room temperature.
-
Silylation: Add 100 µL of BSTFA with 1% TMCS to the 1 mL extract. Heat at 70°C for 1 hour. Cool to room temperature.
GC-MS Instrumental Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and analytes.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for Quantification and Confirmation:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Phenol (derivatized) | Varies with derivative | Varies with derivative |
| 2,4-Dichlorophenol | 162 | 164, 98 |
| Pentachlorophenol | 266 | 264, 268 |
| This compound (IS) | 255 | 175, 95 |
Note: The specific ions for derivatized phenols will depend on the derivatizing agent used.
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative data for the analysis of phenolic compounds using a deuterated internal standard like this compound. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µg/L) | R² |
| 2,4-Dichlorophenol | 0.5 - 100 | > 0.995 |
| 2,4,6-Trichlorophenol | 0.5 - 100 | > 0.995 |
| Pentachlorophenol | 1.0 - 200 | > 0.990 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| 2,4-Dichlorophenol | 0.1 | 0.5 |
| 2,4,6-Trichlorophenol | 0.1 | 0.5 |
| Pentachlorophenol | 0.2 | 1.0 |
Table 3: Recovery and Precision Data (Spiked Water Samples)
| Analyte | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2,4-Dichlorophenol | 10 | 95 | < 10 |
| 2,4,6-Trichlorophenol | 10 | 92 | < 10 |
| Pentachlorophenol | 20 | 88 | < 15 |
Visualizations
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Caption: Logical relationship of internal standard quantification.
References
Application Note: High-Sensitivity LC-MS/MS Analysis of Phenols in Environmental Waters Using 2,4-Dibromophenol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of various phenolic compounds in environmental water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of 2,4-Dibromophenol-d3 as a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This methodology is critical for environmental monitoring, industrial process control, and biomedical research where precise quantification of phenols is essential.[1]
Introduction
Phenolic compounds are a class of chemical substances used in a wide range of industrial and agricultural activities, leading to their prevalence as environmental pollutants.[3][4] Due to their high toxicity and potential carcinogenicity, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established strict maximum contaminant levels for phenols in drinking and surface water.[3][4] Consequently, the development of sensitive and reliable analytical methods for their detection and quantification is of paramount importance.[3][5]
Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is considered the gold standard for quantitative analysis.[1] Deuterated standards, such as this compound, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their native counterparts. This allows them to effectively correct for analyte loss during sample preparation and ionization variability in the mass spectrometer, leading to highly reliable data.[1][2] This application note provides a comprehensive protocol for the analysis of a range of phenols in water matrices, employing this compound as an internal standard for accurate quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is employed to concentrate the phenolic analytes from water samples and remove potential interferences.[5][6][7]
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., styrene-divinylbenzene) by passing 5 mL of methanol followed by 5 mL of deionized water.[6]
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with a suitable acid (e.g., phosphoric acid).[6] Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Internal Standard Spiking: Prior to loading, spike the water sample with a known concentration of this compound.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.[8]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[8]
-
Elution: Elute the retained phenols and the internal standard from the cartridge with an appropriate organic solvent, such as methanol or a mixture of dichloromethane and ethyl acetate.[8]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[8] Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[4] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Negative Ion Mode[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450°C[9] |
| Curtain Gas | 20 psi[9] |
| Nebulizer Current | -3.5 µA[9] |
MRM Transitions:
The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target phenol and the internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenol | 93.0 | 65.0 |
| 2-Chlorophenol | 127.0 | 91.0 |
| 4-Chlorophenol | 127.0 | 91.0 |
| 2,4-Dichlorophenol | 161.0 | 125.0[9] |
| 2,6-Dichlorophenol | 161.0 | 125.0 |
| 2,4,6-Trichlorophenol | 195.0 | 159.0[9] |
| This compound (IS) | 251.9 | 171.0 |
Note: The specific MRM transitions for this compound are hypothetical and should be optimized experimentally.
Data Presentation and Quantitative Analysis
Calibration and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.[2] This ratio is used to calculate the concentration of the phenols in the unknown samples.[2]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of phenols in water using LC-MS/MS with an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.995 | [4] |
| Limit of Detection (LOD) | 0.02 - 1.0 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.05 - 3.0 µg/L | |
| Recovery | 85 - 115% | [5] |
| Reproducibility (%RSD) | < 15% | [5] |
Visualizations
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface | Separation Science [sepscience.com]
- 4. shimadzu.com [shimadzu.com]
- 5. jasco-global.com [jasco-global.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. mac-mod.com [mac-mod.com]
Application Notes and Protocols for the Quantification of Brominated Flame Retardants Using 2,4-Dibromophenol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide variety of consumer products, including electronics, textiles, and furniture, to reduce their flammability.[1] However, their persistence, potential for bioaccumulation, and suspected toxicity raise significant environmental and health concerns.[1] Accurate quantification of BFRs in various matrices is crucial for monitoring environmental contamination, assessing human exposure, and ensuring product safety.
Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for the quantification of trace organic contaminants.[2][3] This method involves the addition of a known amount of a stable isotope-labeled analog of the target analyte, known as an internal standard, to the sample prior to extraction and analysis. The isotopically labeled standard exhibits nearly identical chemical and physical properties to the native analyte, thus compensating for any analyte loss during sample preparation and for variations in instrument response.[2]
This application note provides a detailed protocol for the quantification of several common BFRs in environmental solid matrices (e.g., sediment, soil, and electronic waste) using 2,4-Dibromophenol-d3 as an internal standard with analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a suitable internal standard, particularly for phenolic BFRs, and can be used as a surrogate to monitor the analytical performance for a broader range of BFRs.
Experimental Protocols
This protocol outlines a generalized procedure for the extraction, clean-up, and analysis of BFRs in solid samples. It is essential to validate the method for each specific matrix and target analyte list.
Sample Preparation and Extraction
Proper sample preparation is critical for the accurate quantification of BFRs. The following is a common workflow for solid matrices.
Materials:
-
Freeze-dryer
-
Mortar and pestle or grinder
-
Sieve (e.g., 150 µm)
-
Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system
-
Extraction thimbles (for Soxhlet)
-
Concentrator/evaporator (e.g., rotary evaporator or nitrogen evaporator)
-
Solvents: Hexane, Dichloromethane (DCM), Acetone (all high purity, pesticide residue grade or equivalent)
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
This compound internal standard solution (in a suitable solvent like acetone or toluene)
-
Target BFRs calibration standards
Procedure:
-
Homogenization: Freeze-dry the solid sample to a constant weight. Grind the dried sample using a mortar and pestle or a grinder to a fine, uniform powder. Sieve the sample to a consistent particle size (e.g., <150 µm).
-
Spiking with Internal Standard: Weigh approximately 5-10 g of the homogenized sample into an extraction thimble or PLE cell. Spike the sample with a known amount of the this compound internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.
-
Extraction:
-
Soxhlet Extraction: Place the thimble in the Soxhlet extractor. Add a 1:1 (v/v) mixture of hexane:dichloromethane to the boiling flask. Extract the sample for 18-24 hours.
-
Pressurized Liquid Extraction (PLE): Place the cell in the PLE system. Use a mixture of hexane:DCM as the extraction solvent. Typical conditions are 100-120°C and 1500 psi, with 2-3 static extraction cycles.
-
-
Concentration: After extraction, concentrate the solvent extract to approximately 1-2 mL using a rotary evaporator or nitrogen evaporator.
Extract Clean-up
The crude extract often contains co-extracted matrix components that can interfere with the GC-MS analysis. A multi-step clean-up procedure is typically required.
Materials:
-
Glass chromatography column
-
Silica gel (activated at 180°C for 12 hours)
-
Alumina (activated at 250°C for 12 hours)
-
Sulfuric acid-impregnated silica gel (40% w/w)
-
Solvents: Hexane, Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Acid Treatment: To remove lipids and other organic interferences, the concentrated extract can be carefully shaken with concentrated sulfuric acid. This step should be performed with caution. An alternative is to use a column with sulfuric acid-impregnated silica gel.
-
Column Chromatography:
-
Prepare a multi-layer chromatography column. From bottom to top, pack with a glass wool plug, a layer of anhydrous sodium sulfate, a layer of activated silica gel, a layer of activated alumina, and a top layer of anhydrous sodium sulfate.
-
Pre-rinse the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the BFRs from the column using a sequence of solvents with increasing polarity. A common elution scheme is to first elute with hexane, followed by a mixture of hexane and dichloromethane. The exact solvent composition and volume should be optimized based on the target analytes.
-
-
Final Concentration: Collect the eluate containing the BFRs and concentrate it to a final volume of 0.5-1 mL under a gentle stream of nitrogen. Add a recovery standard (e.g., a 13C-labeled PCB congener) just before analysis to monitor instrument performance.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) detector (e.g., quadrupole, ion trap, or high-resolution MS)
-
Capillary column suitable for BFR analysis (e.g., DB-5ms, 15 m x 0.25 mm ID, 0.1 µm film thickness)
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100°C (hold 2 min), Ramp 1: 20°C/min to 200°C, Ramp 2: 5°C/min to 320°C (hold 10 min) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Analyte | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |
| This compound (IS) | 255 | 176, 96 |
| 2,4,6-Tribromophenol (TBP) | 332 | 330, 251 |
| Tetrabromobisphenol A (TBBPA) | 544 | 529, 465 |
| BDE-47 (Tetrabromodiphenyl ether) | 486 | 484, 406 |
| BDE-99 (Pentabromodiphenyl ether) | 485 | 487, 405 |
| BDE-209 (Decabromodiphenyl ether) | 799 | 487 |
| Hexabromocyclododecane (HBCD) | (Requires LC-MS for isomer-specific analysis) |
Note: For phenolic compounds like TBP and TBBPA, derivatization (e.g., with acetic anhydride or BSTFA) may be necessary prior to GC-MS analysis to improve chromatographic performance. The m/z values should be adjusted accordingly for the derivatized compounds.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this methodology. These values are illustrative and should be determined for each specific application.
Table 1: Calibration and Quality Control Data
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 2,4,6-Tribromophenol | 1 - 200 | >0.995 | 95 | <10 |
| Tetrabromobisphenol A | 5 - 500 | >0.995 | 92 | <15 |
| BDE-47 | 1 - 200 | >0.998 | 105 | <10 |
| BDE-99 | 1 - 200 | >0.997 | 102 | <10 |
| BDE-209 | 10 - 1000 | >0.990 | 85 | <20 |
Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Analyte | MDL (ng/g) | LOQ (ng/g) |
| 2,4,6-Tribromophenol | 0.1 | 0.3 |
| Tetrabromobisphenol A | 0.5 | 1.5 |
| BDE-47 | 0.05 | 0.15 |
| BDE-99 | 0.05 | 0.15 |
| BDE-209 | 1.0 | 3.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for BFR analysis.
Quantification Logic
Caption: Isotope dilution quantification logic.
References
Application Note: Analysis of 2,4-Dibromophenol in Environmental Water Samples Using Isotope Dilution GC/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dibromophenol (2,4-DBP) is a compound that can be found in the environment as a result of industrial processes and as a degradation product of brominated flame retardants.[1] Due to its potential toxicity, monitoring its presence in water sources is crucial for environmental and public health. This application note details a robust and sensitive method for the quantitative analysis of 2,4-DBP in water samples, such as drinking water and wastewater, using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC/MS).
To ensure the highest accuracy and precision, this protocol employs the isotope dilution technique. 2,4-Dibromophenol-d3 (2,4-DBP-d3), a deuterated analog of the target analyte, is used as an internal standard.[2] This standard is added to the sample before preparation and analysis, allowing for the correction of any analyte loss during the extraction and concentration steps, as well as compensating for matrix effects. This approach is consistent with methodologies outlined in U.S. Environmental Protection Agency (EPA) methods for phenolic compounds, such as EPA Method 528.[3][4][5]
Experimental Protocols
Sample Collection and Preservation
Proper sample handling is critical to prevent the degradation of phenolic compounds.
-
Collection: Collect water samples in 1-liter amber glass bottles. Do not pre-rinse the bottles with the sample.[6]
-
Dechlorination: If the sample contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample immediately after collection and mix well.[6][7]
-
Preservation: Acidify the sample to a pH ≤ 2 with a strong acid, such as 6N Hydrochloric Acid (HCl).[5]
-
Storage: Store the samples refrigerated at 4°C and protect them from light. Extraction should be performed as soon as possible.[6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes SPE to extract and concentrate the analyte from the water matrix.
-
Materials:
-
SPE cartridges (e.g., Polystyrene Divinylbenzene, 0.5 g).[3]
-
SPE vacuum manifold.
-
Dichloromethane (DCM), HPLC grade.
-
Methanol, HPLC grade.
-
Reagent water (analyte-free).
-
This compound (internal standard) stock solution.
-
-
Procedure:
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each 1 L water sample.
-
Cartridge Conditioning:
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[5]
-
Cartridge Drying: After loading, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Analyte Elution: Elute the retained analytes by passing 2-3 aliquots of 5 mL DCM through the cartridge into a collection vial.[5]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 35°C.[5] The sample is now ready for GC/MS analysis.
-
Instrumental Analysis: GC/MS
The concentrated extract is analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Instrumentation: A GC system equipped with a capillary column and a mass spectrometer detector is used.[4][8]
-
GC/MS Conditions: The following tables outline typical operating conditions for the analysis.
Data Presentation
Quantitative data and instrument parameters are summarized in the tables below for clarity and easy reference.
Table 1: GC/MS Operating Conditions
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Injection Mode | Splitless (1 min)[4] |
| Injection Volume | 1 µL[4] |
| Injector Temperature | 275 °C[4] |
| Carrier Gas | Helium, 1.5 mL/min (constant flow)[4] |
| Column | TraceGOLD TG-5SilMS (or equivalent 5% Phenyl phase)[4] |
| Oven Program | 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Transfer Line Temp. | 300 °C[4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS |
Table 2: Quantitation and Reference Ions
| Compound | Type | Primary Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
|---|---|---|---|
| 2,4-Dibromophenol | Analyte | 252 (M+) | 171, 62 |
| This compound | Internal Standard | 255 (M+) | 174, 64 |
Note: Specific ions should be confirmed experimentally based on the mass spectrum of the standards.
Table 3: Typical Method Performance Data
| Parameter | Value | Reference |
|---|---|---|
| Method Detection Limit (MDL) | 0.02 - 0.6 µg/L | [3] |
| Limit of Quantitation (LOQ) | ~0.1 µg/L | [9] |
| Recovery Rate | 85% - 110% | [5] |
| Precision (%RSD) | < 15% | [10] |
Performance data are dependent on the specific matrix and instrumentation.
Visualizations
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Experimental workflow for the analysis of 2,4-Dibromophenol in water samples.
References
- 1. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. NEMI Method Summary - 604 [nemi.gov]
- 7. epa.gov [epa.gov]
- 8. [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2,4-Dibromophenol-d3 from Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of the deuterated surrogate standard, 2,4-Dibromophenol-d3, from soil and sediment matrices. The methodologies described are based on established and validated techniques for analogous phenolic compounds, including those outlined by the U.S. Environmental Protection Agency (EPA). These protocols are intended to serve as a comprehensive guide for laboratory personnel.
Introduction
This compound is a deuterated analog of 2,4-dibromophenol and is commonly used as a surrogate standard in the analysis of environmental samples for phenolic compounds. Its use allows for the correction of analytical results by accounting for losses during sample preparation and analysis. Accurate and precise quantification of surrogate recovery is critical for data quality. The following sections detail robust methods for the extraction of this compound from complex solid matrices like soil and sediment, followed by cleanup and instrumental analysis.
Data Presentation: Performance of Extraction Methods
The following table summarizes typical performance data for the extraction of phenolic compounds from soil and sediment using various techniques. While specific data for this compound is not extensively published, the data for structurally similar compounds, such as other phenols and chlorinated phenols, provides a reasonable expectation of method performance. Laboratories should perform their own validation studies to determine method-specific performance characteristics.
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Sonication | Soil & Sediment | 2,4-Dichlorophenol, various phenols | 70-130%[1] | ~0.003 mg/kg[2] | ~0.010 mg/kg[2][3] |
| Pressurized Liquid Extraction (PLE) | Sediment, Soil | Wide range of organic compounds | 76 ± 13%[4][5] | 12.5 - 520 µg/kg[4][5] | Not specified |
| Soxhlet Extraction | Soil & Sediment | Various organic pollutants | 67 - 97% | Not specified | Not specified |
Experimental Workflows
The general workflow for the analysis of this compound in soil and sediment involves sample preparation, extraction, extract cleanup, and instrumental analysis.
Caption: General workflow for the extraction and analysis of this compound.
Experimental Protocols
The following are detailed protocols for the extraction of this compound from soil and sediment.
Protocol 1: Ultrasonic Extraction
This protocol is adapted from methods used for the extraction of various phenols from solid matrices.[6]
1. Sample Preparation: a. Air dry the soil or sediment sample, or alternatively, determine the moisture content on a separate subsample to report results on a dry weight basis. b. Sieve the sample through a 2 mm sieve to remove large debris. c. Homogenize the sieved sample by thorough mixing.
2. Extraction: a. Weigh approximately 10 g of the homogenized sample into a beaker or centrifuge tube. b. Fortify the sample with a known amount of this compound standard solution. c. Add 20 mL of an appropriate extraction solvent (e.g., 5% acetic acid in methanol).[6] d. Place the sample in an ultrasonic bath and sonicate for 20 minutes. e. Decant the solvent extract. f. Repeat the extraction two more times with fresh aliquots of the extraction solvent. g. Combine the three extracts.
3. Extract Cleanup (Solid-Phase Extraction - SPE): a. Condition a solid-phase extraction cartridge (e.g., silica gel or a polymeric sorbent) with the elution solvent followed by the extraction solvent. b. Load the combined extract onto the SPE cartridge. c. Wash the cartridge with a small volume of a weak solvent to remove interferences. d. Elute the this compound from the cartridge with a suitable elution solvent (e.g., dichloromethane or a mixture of acetonitrile and toluene).[7] e. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. Instrumental Analysis: a. Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] b. The GC-MS should be operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Protocol 2: Pressurized Liquid Extraction (PLE)
This protocol is a generalized procedure based on the principles of PLE for organic contaminants in solid samples.[4][5]
1. Sample Preparation: a. Follow the same sample preparation steps as in Protocol 1 (steps 1a-1c). b. Mix the weighed sample with a dispersing agent like diatomaceous earth.
2. Extraction: a. Fortify the sample mixture with a known amount of this compound standard solution. b. Load the mixture into a PLE extraction cell. c. Place the cell in the PLE instrument. d. Set the extraction parameters (e.g., solvent, temperature, pressure, extraction time). A mixture of water and isopropanol can be an effective solvent system.[5] e. Perform the automated extraction. The instrument will deliver the extract into a collection vial.
3. Extract Cleanup (SPE): a. Follow the same extract cleanup procedure as in Protocol 1 (steps 3a-3e).
4. Instrumental Analysis: a. Follow the same instrumental analysis procedure as in Protocol 1 (steps 4a-4b).
Quality Control
To ensure the reliability of the results, the following quality control measures are recommended:
-
Method Blank: A clean matrix (e.g., baked sand) is extracted and analyzed alongside the samples to check for contamination.[1]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound and other target analytes are added to a duplicate sample to assess matrix effects and method precision.[1]
-
Laboratory Control Sample (LCS): A clean matrix is spiked with a known amount of this compound and analyzed to assess method accuracy.[1]
The recovery of this compound should fall within the laboratory's established acceptance limits, typically between 70% and 130%.[1]
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Notes & Protocols: Analysis of Phenolic Compounds in Biological Tissues Using 2,4-Dibromophenol-d3 Surrogate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of target phenolic compounds, such as 2,4-Dibromophenol (2,4-DBP) and 2,4-Dichlorophenol (2,4-DCP), in biological tissue samples. The protocol leverages the precision of gas chromatography-mass spectrometry (GC-MS) combined with an isotope dilution technique using 2,4-Dibromophenol-d3 as a surrogate standard to ensure accuracy and correct for matrix effects and variations in sample processing.
Introduction
Phenolic compounds are a broad class of chemicals that are both naturally occurring and synthetically produced. Some of these compounds, including halogenated phenols, are of interest in environmental and toxicological studies due to their potential for bioaccumulation and adverse health effects. Accurate quantification of these compounds in complex biological matrices is crucial for exposure assessment and understanding their metabolic fate. The use of a stable isotope-labeled surrogate, such as this compound, is a robust analytical approach that improves the reliability of quantitative results by accounting for analyte losses during sample preparation and analysis.
Experimental Protocols
Protocol 1: Analysis of 2,4-Dibromophenol in Fish Tissue
This protocol is adapted from a method for the determination of dibromophenols in flatfish and is suitable for the quantification of 2,4-DBP.[1]
1. Sample Preparation and Homogenization:
-
Accurately weigh approximately 1-2 g of homogenized fish tissue (muscle or skin) into a clean centrifuge tube.
-
Spike the sample with a known amount of this compound surrogate standard solution.
2. Extraction:
-
Add 10 mL of acetone to the tissue sample and homogenize for 1 minute using a high-speed homogenizer.
-
Add 10 mL of n-hexane and vortex vigorously for 2 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean glass tube.
-
Repeat the extraction with another 10 mL of n-hexane and combine the extracts.
3. Clean-up:
-
Add 2 mL of concentrated sulfuric acid to the combined hexane extract.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a new tube.
4. Concentration:
-
Concentrate the cleaned extract to a final volume of approximately 1 mL under a gentle stream of nitrogen gas at room temperature.
-
Add a known amount of an internal standard (e.g., 2,4,6-Tribromophenol) just prior to analysis.
5. GC-MS Analysis:
-
Analyze the final extract by GC-MS in Selected Ion Monitoring (SIM) mode.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ions to Monitor: Monitor characteristic ions for 2,4-DBP, this compound, and the internal standard.
-
Protocol 2: Analysis of 2,4-Dichlorophenol and Other Phenols in Fish Tissue with Derivatization
This protocol is a generalized procedure based on methods for analyzing various phenolic compounds in fish tissue, incorporating a derivatization step to improve chromatographic performance.[2]
1. Sample Preparation and Homogenization:
-
Weigh 2-5 g of homogenized fish tissue into a centrifuge tube.
-
Spike the sample with this compound surrogate standard solution.
2. Extraction:
-
Add 15 mL of ethyl acetate to the sample and homogenize for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction twice more and combine the ethyl acetate extracts.
3. Derivatization:
-
Concentrate the combined extract to approximately 1 mL.
-
Add 100 µL of acetic anhydride and 50 µL of a catalyst (e.g., pyridine or potassium carbonate solution).
-
Heat the mixture at 60°C for 30 minutes to form the acetate derivatives of the phenolic compounds.
-
After cooling, add 5 mL of a 5% sodium chloride solution and vortex.
-
Extract the derivatives with 2 mL of n-hexane.
4. Clean-up (if necessary):
-
Pass the hexane extract through a small silica gel or Florisil column to remove interferences.
-
Elute with a suitable solvent mixture (e.g., hexane:dichloromethane).
5. Concentration and Analysis:
-
Concentrate the final extract to the desired volume (e.g., 0.5 mL) under a gentle stream of nitrogen.
-
Add an internal standard.
-
Analyze by GC-MS using similar conditions as in Protocol 1, adjusting the temperature program as needed for the acetylated derivatives.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of phenolic compounds in biological tissues.
Table 1: Recovery of 2,4-Dibromophenol from Spiked Fish Tissue Samples [1]
| Matrix | Spiking Level (µg/g) | Average Recovery (%) |
| Flatfish Skin | 0.1 | 92.5 |
| Flatfish Skin | 0.5 | 96.5 |
| Flatfish Muscle | 0.1 | 89.4 |
| Flatfish Muscle | 0.5 | 93.8 |
Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Phenolic Compounds in Fish Tissue [2]
| Analyte | MDL (µg/kg) | LOQ (µg/kg) | Average Recovery (%) at 100 µg/kg |
| Phenol | 5.2 | 16.5 | 85 |
| 2,4-Dimethylphenol | 4.8 | 15.2 | 92 |
| 4-Chloro-3-methylphenol | 6.1 | 19.4 | 88 |
| 2,4-Dichlorophenol | 4.1 | 13.0 | 95 |
| 2-Nitrophenol | 7.5 | 23.7 | 78 |
| 2,4,6-Trichlorophenol | 8.2 | 26.0 | 98 |
| 4-Nitrophenol | 12.3 | 39.0 | 73 |
| Pentachlorophenol | 10.5 | 33.2 | 110 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of phenolic compounds in biological tissues using a surrogate standard.
Isotope Dilution Principle
The following diagram illustrates the logical relationship in the isotope dilution method for quantification.
References
Application Note: Analysis of Phenolic Compounds in Environmental Samples using EPA Method 8270 with 2,4-Dibromophenol-d3 as a Surrogate Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the determination of phenolic compounds in environmental matrices, such as water and soil, by Gas Chromatography/Mass Spectrometry (GC/MS). The method is based on the principles of EPA Method 8270 and incorporates the use of 2,4-Dibromophenol-d3 as a surrogate standard to ensure data quality and accuracy.
Introduction
Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater, soils, and sediments. Due to their toxicity and persistence, their monitoring in the environment is of significant importance. EPA Method 8270 is a widely used analytical procedure for the determination of semivolatile organic compounds, including a broad range of phenols.[1][2][3] The use of a surrogate standard, a compound chemically similar to the target analytes but not expected to be present in the samples, is crucial for monitoring the performance of the analytical process, from sample preparation to analysis. This compound, a deuterated analog of a phenolic compound, serves as an excellent surrogate for this purpose, as it mimics the behavior of native phenols during extraction and analysis without interfering with their quantification.
Experimental Protocols
This section details the methodologies for sample preparation and instrumental analysis for the quantification of phenolic compounds.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common procedures.[4]
Liquid-Liquid Extraction (LLE) for Water Samples (based on EPA Method 3510C)
-
Sample pH Adjustment: For a 1-liter water sample, adjust the pH to ≤ 2 with sulfuric acid.
-
Surrogate Spiking: Spike the sample with a known amount of this compound solution.
-
Extraction: Transfer the sample to a 2-liter separatory funnel and perform three sequential extractions with 60 mL of dichloromethane each time. The funnel should be shaken for 2 minutes during each extraction, with a period to allow the layers to separate.
-
Drying: Combine the three dichloromethane extracts and pass them through a drying column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
-
Internal Standard Addition: Add the internal standard(s) to the concentrated extract just prior to GC/MS analysis.
Solid-Phase Extraction (SPE) for Water Samples (based on EPA Method 3535A)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water through it.
-
Sample Loading: Acidify the 1-liter water sample to pH ≤ 2 and spike with the this compound surrogate. Pass the entire sample through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Elution: After the entire sample has passed through, dry the cartridge and elute the trapped analytes with an appropriate solvent, such as dichloromethane.
-
Concentration and Internal Standard Addition: Concentrate the eluate to 1 mL and add the internal standard(s).
Soxhlet Extraction for Solid Samples (based on EPA Method 3540C)
-
Sample Preparation: Mix a 10-30 gram soil or sediment sample with anhydrous sodium sulfate to form a free-flowing powder.
-
Surrogate Spiking: Spike the sample with the this compound surrogate.
-
Extraction: Place the sample in a thimble and extract using a Soxhlet apparatus with a suitable solvent mixture (e.g., acetone/hexane) for 16-24 hours.
-
Concentration: Concentrate the extract to a final volume of 1 mL.
-
Internal Standard Addition: Add the internal standard(s) prior to analysis.
GC/MS Analysis (based on EPA Method 8270D)
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: Capable of scanning over a mass range of 35-500 amu.
Typical GC/MS Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-500 amu |
Quantitative Data
The following tables summarize the quantitative data for a selection of common phenolic compounds. Method Detection Limits (MDLs) and Quantitation Limits (QLs) are typically in the low µg/L range for water samples and µg/kg range for solid samples.
Table 1: Method Detection Limits (MDLs) and Quantitation Limits (QLs) for Selected Phenolic Compounds in Water
| Analyte | CAS No. | MDL (µg/L) | QL (µg/L) |
| Phenol | 108-95-2 | 1.0 | 5.0 |
| 2-Chlorophenol | 95-57-8 | 1.2 | 5.0 |
| 2,4-Dichlorophenol | 120-83-2 | 1.5 | 5.0 |
| 2,4,6-Trichlorophenol | 88-06-2 | 1.8 | 5.0 |
| Pentachlorophenol | 87-86-5 | 2.5 | 10.0 |
| 4-Chloro-3-methylphenol | 59-50-7 | 1.3 | 5.0 |
| 2-Nitrophenol | 88-75-5 | 2.0 | 10.0 |
| 4-Nitrophenol | 100-02-7 | 5.0 | 20.0 |
| 2,4-Dinitrophenol | 51-28-5 | 10.0 | 50.0 |
| 4,6-Dinitro-2-methylphenol | 534-52-1 | 5.0 | 20.0 |
Table 2: Quality Control Acceptance Criteria
| QC Parameter | Acceptance Criteria |
| Surrogate Recovery (this compound) | 30-130% |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery | 40-140% |
| MS/MSD Relative Percent Difference (RPD) | < 30% |
| Laboratory Control Sample (LCS) Recovery | 50-130% |
Note: The acceptance criteria for surrogate recovery are based on typical performance for similar phenolic surrogates in EPA methods. Laboratories should establish their own control limits based on historical data.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the quality control elements in the analytical method.
References
Application Note: Monitoring of Industrial Effluent Using 2,4-Dibromophenol-d3 as a Surrogate Standard
Introduction
The accurate monitoring of phenolic compounds in industrial effluent is critical due to their potential environmental toxicity. 2,4-Dibromophenol is a common industrial byproduct and environmental contaminant. To ensure the reliability of analytical methods for its detection, especially in complex matrices like industrial wastewater, the use of an isotopically labeled surrogate standard is essential. This application note details the use of 2,4-Dibromophenol-d3 for the quantitative analysis of 2,4-Dibromophenol and other brominated phenols in industrial effluent. The use of a deuterated surrogate allows for the correction of matrix effects and variations in extraction efficiency and instrumental response, leading to more accurate and precise results.
This document provides a comprehensive protocol for sample preparation, extraction, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical practices for phenolic compound determination in aqueous samples.[1][2][3][4][5]
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are crucial to maintain the integrity of the analytes.
-
Collection: Collect a representative 1-liter grab sample of the industrial effluent in a clean, amber glass bottle with a Teflon-lined cap to prevent photodegradation.
-
Preservation: Immediately after collection, acidify the sample to a pH of approximately 2 with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] This inhibits microbial degradation of the phenolic compounds.
-
Storage: Store the preserved samples at 4°C and analyze them within 7 days of collection.
Sample Preparation and Extraction
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of analytes from water samples.[1][6]
-
Materials:
-
C18 SPE cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Dichloromethane (DCM, GC grade)
-
This compound surrogate spiking solution (10 µg/mL in methanol)
-
Internal standard spiking solution (e.g., Phenol-d5, as appropriate for the method)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Surrogate Spiking: Add a known amount (e.g., 100 µL) of the this compound surrogate solution to the 1 L effluent sample.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 10 mL of deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of deionized water (pH 2) to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20 minutes.
-
Elution: Elute the retained analytes and the surrogate standard from the cartridge with 10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.
-
Internal Standard Addition: Add a known amount of an internal standard (if required by the specific GC-MS method) just prior to analysis.
-
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary selectivity and sensitivity for the quantification of brominated phenols.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Data Presentation
Quantitative data for method performance should be established through validation studies. The following tables provide expected performance characteristics based on similar analytical methods for phenolic compounds.
Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,4-Dibromophenol | 252 | 173 | 254 |
| This compound | 255 | 176 | 257 |
Table 2: Method Performance Data
| Parameter | Value |
| Method Detection Limit (MDL) | 0.05 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/L |
| Surrogate Recovery | 70 - 130% |
| Relative Standard Deviation (RSD) | < 15% |
| Linearity (R²) | > 0.995 |
Visualizations
The following diagrams illustrate the logical workflow of the analytical protocol.
Caption: Experimental workflow for the analysis of 2,4-Dibromophenol.
Caption: Logical relationship for surrogate-based quantification.
References
- 1. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application of 2,4-Dibromophenol-d3 in Food Safety Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of food safety, the accurate quantification of contaminants and residues is paramount to ensure consumer health. Phenolic compounds, including brominated phenols, can find their way into the food chain through various sources such as environmental contamination and the breakdown of brominated flame retardants. 2,4-Dibromophenol is one such compound of interest. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in complex matrices like food. Isotope dilution mass spectrometry, which utilizes these standards, is considered a gold standard for quantitative analysis.[1] 2,4-Dibromophenol-d3, a deuterated analog of 2,4-Dibromophenol, serves as an ideal internal or surrogate standard for its analysis. Its near-identical physicochemical properties to the native analyte ensure it behaves similarly during sample extraction, cleanup, and chromatographic separation. This allows for the correction of analytical variability, including matrix effects and procedural losses, leading to highly accurate and precise quantification.[2]
These application notes provide detailed protocols and performance data for the use of this compound in the analysis of food samples for phenolic contaminants. The methodologies are primarily focused on gas chromatography-mass spectrometry (GC-MS), a widely used technique for the analysis of semi-volatile organic compounds.
Data Presentation
The following table summarizes typical quantitative performance data for the analytical methods described. It is important to note that these values, particularly the limits of detection and quantification, are matrix-dependent and may vary based on the specific food sample, instrumentation, and laboratory conditions. The data presented is based on methodologies for similar phenolic compounds and should be considered as a guideline for method validation.
| Parameter | Typical Value | Matrix | Analytical Technique | Reference |
| Recovery | 89.4 - 96.5% | Flatfish | GC-MS | [3] |
| 91 - 97% | Water | GC-MS | [4] | |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/L | Water | GC-MS | [4] |
| Limit of Quantification (LOQ) | 0.05 ng/g | Seafood | GC-MS | [5] |
Experimental Protocols
Protocol 1: Determination of 2,4-Dibromophenol in Seafood (Fish Tissue) using this compound as an Internal Standard
This protocol describes the extraction and quantification of 2,4-Dibromophenol in fish tissue using a solvent extraction method followed by GC-MS analysis, with this compound as an internal standard.
1. Materials and Reagents
-
This compound solution (e.g., 10 µg/mL in a suitable solvent like methanol or isooctane)
-
Native 2,4-Dibromophenol standard for calibration
-
Acetone (pesticide residue grade)
-
n-Hexane (pesticide residue grade)
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Sodium Sulfate
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL)
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
2. Sample Preparation and Extraction
-
Weigh 5-10 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution). The exact amount should be chosen to be within the calibration range.
-
Add 10 mL of acetone to the tube and homogenize for 1 minute.
-
Add 10 mL of n-hexane and homogenize for another 2 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean tube.
-
Repeat the extraction of the remaining sample pellet with another 10 mL of n-hexane.
-
Combine the n-hexane extracts.
3. Extract Cleanup
-
Add 2-3 mL of concentrated sulfuric acid to the combined n-hexane extract.
-
Vortex for 1 minute and allow the layers to separate. The acid layer will turn dark, removing lipids and other interferences.
-
Carefully transfer the upper n-hexane layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
4. Concentration and Analysis
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial.
-
Inject 1-2 µL of the extract into the GC-MS system.
5. GC-MS Parameters (Example)
-
Injector: Splitless mode, 250°C
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) mode, monitoring characteristic ions for both native 2,4-Dibromophenol and this compound in Selected Ion Monitoring (SIM) mode.
Protocol 2: Use of this compound as a Surrogate Standard in Solid Food Matrices
This protocol outlines the use of this compound as a surrogate standard to monitor the performance of the analytical method for each sample.
1. Spiking Procedure
-
Prior to any sample preparation steps, add a known amount of this compound solution to each sample, blank, and quality control sample.
-
A typical spiking level might be 1.6 ng/µL of the final extract volume, as suggested by EPA method 8041A for the non-deuterated surrogate.[6] The optimal concentration should be determined during method development.
2. Sample Processing
-
Proceed with the chosen extraction and cleanup method for the specific food matrix (e.g., QuEChERS, solid-phase extraction). The presence of the deuterated surrogate will not interfere with the extraction of the native analytes.
3. Data Analysis and Quality Control
-
At the end of the analysis, calculate the recovery of this compound in each sample.
-
The recovery of the surrogate standard is a measure of the efficiency of the analytical method for that specific sample.
-
Establish acceptance criteria for surrogate recovery (e.g., 70-130%). Samples with surrogate recoveries outside this range may require re-extraction or the results should be flagged as potentially biased.
Mandatory Visualizations
References
Application Notes and Protocols for Isotope Dilution Analysis of 2,4-Dibromophenol using 2,4-Dibromophenol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromophenol (2,4-DBP) is a halogenated phenolic compound of significant environmental and toxicological interest. It is recognized as a metabolite of polybrominated diphenyl ethers (PBDEs), a class of widely used flame retardants, and is also found as a natural product in some marine organisms.[1][2] Accurate and precise quantification of 2,4-DBP in various matrices is crucial for environmental monitoring, human exposure assessment, and understanding the metabolism of brominated flame retardants.
Isotope dilution analysis (IDA) coupled with gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of trace-level analytes in complex samples.[3][4] This technique utilizes a stable isotope-labeled internal standard, in this case, 2,4-Dibromophenol-d3, which is chemically identical to the analyte of interest. The deuterated standard is added to the sample at the beginning of the analytical procedure, allowing for the correction of analyte losses during sample preparation and variations in instrument response. This approach significantly improves the accuracy and precision of the analytical results.[4][5]
These application notes provide a detailed protocol for the determination of 2,4-Dibromophenol in aqueous and biological samples using this compound as an internal standard, followed by GC-MS analysis.
Principle of Isotope Dilution Analysis
Isotope dilution analysis is an internal standard method where a known amount of an isotopically labeled analog of the analyte is added to the sample.[4] The labeled compound, this compound, has a different mass-to-charge ratio (m/z) than the native 2,4-Dibromophenol, allowing for their simultaneous but distinct detection by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated.
Experimental Protocols
Protocol 1: Analysis of 2,4-Dibromophenol in Aqueous Samples (e.g., Water)
This protocol outlines the extraction and analysis of 2,4-DBP from water samples using liquid-liquid extraction (LLE).
1. Materials and Reagents:
-
2,4-Dibromophenol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Acetone (GC grade)
-
Potassium carbonate (K₂CO₃)
-
Acetic anhydride
-
Sodium sulfate (anhydrous)
-
Reagent water (deionized, 18 MΩ·cm)
-
Glassware (cleaned with detergent, rinsed with tap water, soaked in dilute acid, and finally rinsed with reagent water)[6]
2. Sample Preparation and Extraction:
-
To a 100 mL glass separatory funnel, add 50 mL of the water sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 1 g of potassium carbonate to the sample.
-
Add 100 µL of acetic anhydride for derivatization. Shake vigorously for 1 minute.
-
Add 10 mL of a hexane:acetone (9:1 v/v) extraction solvent.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the aqueous (lower) layer into a waste container.
-
Pass the organic (upper) layer through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Protocol 2: Analysis of 2,4-Dibromophenol in Biological Samples (e.g., Serum, Urine)
This protocol describes the extraction of 2,4-DBP from biological matrices using solid-phase extraction (SPE). For conjugated forms of 2,4-DBP, an enzymatic hydrolysis step is required.
1. Materials and Reagents:
-
All reagents from Protocol 1
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric sorbent)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Methanol (for SPE conditioning)
-
Ethyl acetate (for elution)
2. Enzymatic Hydrolysis (for conjugated metabolites):
-
Pipette 2 mL of the biological sample (e.g., urine) into a glass centrifuge tube.
-
Add the this compound internal standard.
-
Add 1 mL of sodium acetate buffer.
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight).
-
Allow the sample to cool to room temperature before proceeding to extraction.[1]
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of reagent water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of ethyl acetate.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane containing 10 µL of acetic anhydride for derivatization.
-
Heat the vial at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.[1]
GC-MS Instrumental Analysis
Optimized instrumental conditions are critical for achieving good separation and detection of 2,4-DBP and its deuterated internal standard.
| Parameter | Condition | Purpose |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for semi-volatile compounds. |
| Inlet Temperature | 260 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless | Maximizes the transfer of trace analytes onto the column. |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 70°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Separates analytes based on their boiling points. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard and robust ionization method. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific m/z ions. |
| Monitored Ions | Acetylated 2,4-DBP: m/z 294 (quantifier), 252, 171 (qualifiers) Acetylated 2,4-DBP-d3: m/z 297 (quantifier) | Select characteristic ions for quantification and confirmation. |
Note: The specific monitored ions for the acetylated derivatives should be confirmed by analyzing the mass spectra of the respective standards.
Data Presentation
The following tables summarize typical quantitative data for the analysis of bromophenols using isotope dilution GC-MS.
Table 1: Method Performance for Bromophenol Analysis
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.05 ng/g | [3] |
| Recovery | 81.4 - 96.5% | [7] |
| Precision (RSD) | < 15% | |
| Linearity (R²) | > 0.99 |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,890 | 151,567 | 0.507 |
| 10 | 155,432 | 152,345 | 1.020 |
| 25 | 380,112 | 150,987 | 2.518 |
| 50 | 755,678 | 151,221 | 5.000 |
| 100 | 1,510,987 | 150,876 | 10.015 |
Visualization of Experimental Workflow
Conclusion
The use of this compound as an internal standard in an isotope dilution GC-MS method provides a robust, sensitive, and accurate approach for the quantification of 2,4-Dibromophenol in complex environmental and biological matrices. The detailed protocols and instrumental parameters provided in these application notes serve as a comprehensive guide for researchers and scientists in the fields of environmental analysis, toxicology, and drug development. The inherent advantages of isotope dilution analysis, including the correction for matrix effects and procedural losses, ensure high-quality and reliable data for critical research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brewingscience.de [brewingscience.de]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2,4-Dibromophenol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dibromophenol-d3 to mitigate matrix effects in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of quantitative analyses.[2][3] These effects are a major concern in LC-MS/MS and can lead to erroneous reporting of analyte concentrations.[4]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a deuterated analog of 2,4-Dibromophenol and is used as a stable isotope-labeled internal standard (SIL-IS). Since SIL-IS are chemically and physically almost identical to their non-labeled counterparts, they co-elute from the chromatography column and experience similar degrees of ion suppression or enhancement.[5] By adding a known concentration of this compound to samples and calibration standards, variations in the analytical signal caused by matrix effects can be normalized by calculating the ratio of the analyte's response to the internal standard's response. This approach is considered the gold standard for compensating for matrix effects.
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: When should I add the this compound internal standard to my samples?
A4: For optimal correction of both sample preparation variability and matrix effects, the internal standard should be added to the sample at the very beginning of the sample preparation process. This ensures that any loss of analyte during extraction, cleanup, and concentration is mirrored by a proportional loss of the internal standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of the analyte/internal standard area ratio. | Inconsistent addition of the internal standard. Variability in the sample matrix between samples. Instrument instability. | Ensure precise and consistent spiking of the internal standard into all samples and standards. Homogenize samples thoroughly before extraction. Perform regular instrument maintenance and calibration. |
| Analyte and this compound do not co-elute. | Isotope effect causing a slight retention time shift. Column degradation or contamination. Inappropriate chromatographic conditions. | This is sometimes unavoidable. If the shift is small and consistent, it may not impact quantification. However, if significant, optimization of the chromatographic method (e.g., gradient, temperature) may be necessary. Replace the analytical column. Re-evaluate and optimize the mobile phase composition and gradient profile. |
| Significant ion suppression or enhancement is still observed. | The concentration of matrix components is too high, overwhelming the ionization source. The chosen sample preparation method is not effective at removing interferences. | Dilute the sample extract, if sensitivity allows. Optimize the sample preparation procedure. Consider a more rigorous cleanup step, such as solid-phase extraction (SPE).[1] |
| Low recovery of both analyte and internal standard. | Inefficient extraction from the sample matrix. Loss of analyte and internal standard during solvent evaporation or sample transfer steps. | Optimize the extraction solvent and technique (e.g., pH adjustment, vortex time). Ensure careful handling during sample concentration and reconstitution steps. |
Experimental Protocols
Protocol 1: Analysis of Phenolic Compounds in Water Samples by GC-MS
This protocol is adapted from established EPA methodologies for the analysis of phenols in drinking water.[6]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Preservation: Collect water samples in 1-liter amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.[7] Adjust the sample pH to < 2 with sulfuric acid.
-
Internal Standard Spiking: Spike the sample with an appropriate concentration of this compound.
-
SPE Cartridge Conditioning: Condition a 500 mg divinylbenzene copolymer SPE cartridge by washing it with 3 x 5 mL of dichloromethane (DCM), followed by equilibration with 10 mL of 0.05 N HCl.[8]
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After the sample has passed through, dry the cartridge under full vacuum for 15 minutes.[8]
-
Elution: Elute the trapped analytes from the cartridge with 5 mL of DCM.[8]
-
Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph equipped with a mass selective detector.
-
Injection: 1 µL of the concentrated extract in splitless mode.[8]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 8°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Protocol 2: Analysis of Phenols in Soil Samples
This protocol is based on recommendations for the analysis of chlorinated and non-chlorinated phenols in soil.[9]
1. Sample Preparation (Solvent Extraction)
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Internal Standard Spiking: Spike a known weight of the soil sample (e.g., 10 g) with this compound.
-
Extraction: Extract the spiked soil sample with an appropriate solvent mixture (e.g., acetone/hexane) using a technique such as Soxhlet extraction or pressurized liquid extraction.
-
Cleanup: The extract may require cleanup to remove interferences. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL.
2. GC-MS or LC-MS/MS Analysis
-
Follow the analytical conditions outlined in Protocol 1 for GC-MS analysis.
-
For LC-MS/MS analysis, the extract should be reconstituted in a solvent compatible with the mobile phase. Chromatographic and mass spectrometric conditions will need to be optimized for the specific analytes of interest.
Data Presentation
The following tables provide representative quantitative data for the analysis of phenolic compounds. Note that the performance of this compound will be analyte and matrix-dependent.
Table 1: Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for Phenolic Compounds in Water
| Compound | MDL (µg/L) | LOQ (µg/L) |
| Phenol | 0.02 - 0.58[6] | 0.1 - 1.0[6] |
| 2,4-Dichlorophenol | 0.03[6] | 0.1[6] |
| 2,4,6-Trichlorophenol | 0.04[6] | 0.1[6] |
| Pentachlorophenol | 0.58[6] | 1.0[6] |
Table 2: Recovery of Phenolic Compounds from Spiked Water Samples
| Compound | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (%) |
| Phenol | 5 | 85 | 15 |
| 2,4-Dichlorophenol | 5 | 92 | 8 |
| 2,4,6-Trichlorophenol | 5 | 95 | 7 |
| Pentachlorophenol | 10 | 88 | 12 |
Data in this table is illustrative and based on typical performance of EPA methods.
Visualizations
Caption: Experimental workflow for the analysis of phenols using an internal standard.
Caption: Logic of overcoming matrix effects with an internal standard.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
improving peak shape and resolution for 2,4-Dibromophenol-d3
Welcome to the technical support center for the analysis of 2,4-Dibromophenol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak shape and resolution during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing with my this compound standard. What are the potential causes and how can I fix it?
Peak tailing is a common issue when analyzing phenolic compounds and can be caused by several factors.[1][2] The primary causes include secondary interactions with the stationary phase, issues with the mobile phase, or problems with the analytical column itself.[2]
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: For acidic compounds like phenols, the mobile phase pH is critical.[3] Operating at a low pH (e.g., 2-3) can suppress the ionization of the phenolic hydroxyl group, minimizing interactions with residual silanols on the column packing.[2][3]
-
Check for Column Contamination: Contaminants on the column can lead to peak distortion.[4] Try flushing the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns, to remove strongly retained compounds.[5]
-
Assess Column Health: Over time, columns can degrade, leading to poor peak shape.[6][7] This can manifest as increased backpressure, peak broadening, or the appearance of split peaks.[4][7] If flushing does not resolve the issue, it may be time to replace the column.[5]
-
Consider Secondary Interactions: The phenolic hydroxyl group can interact with active sites on the silica surface of the column, leading to tailing.[2][3] Using a modern, high-purity silica column with end-capping can reduce these interactions. Alternatively, adding a competing base, like triethylamine, to the mobile phase can help to mask the active sites.[2]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][6] To check for this, try diluting your sample and reinjecting it. If the peak shape improves, sample overload was likely the issue.[5]
Q2: My this compound peak is broad, leading to poor resolution from other components in my sample. What can I do to improve this?
Broad peaks can result from several factors, including column inefficiency, issues with the mobile phase, or problems with the instrument setup.[1]
Troubleshooting Steps:
-
Optimize Flow Rate: The flow rate of the mobile phase can impact peak width. Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.
-
Reduce Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.[5][7] Use tubing with a narrow internal diameter and keep the lengths as short as possible.
-
Check for Column Degradation: A deteriorating column can lead to broader peaks.[7] If you suspect the column is the issue, try replacing it with a new one.
-
Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to broaden.[4][8] If possible, dissolve your sample in the mobile phase or a weaker solvent.[8]
-
Increase Column Temperature (HPLC): Operating at a slightly elevated temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[9] However, be mindful that temperature can also affect selectivity.[9]
Q3: I am having difficulty separating this compound from an isomeric impurity. How can I improve the resolution?
Improving the resolution between two closely eluting peaks requires optimizing the selectivity, efficiency, or retention of your chromatographic method.
Troubleshooting Steps:
-
Change the Stationary Phase: The choice of stationary phase has the most significant impact on selectivity. If you are using a standard C18 column, consider trying a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with your analytes.
-
Modify the Mobile Phase: Adjusting the organic solvent (e.g., switching from acetonitrile to methanol or vice versa) or the pH of the aqueous portion can alter the selectivity of the separation.
-
Optimize the Temperature: Temperature can influence the relative retention of compounds.[9] Experiment with different column temperatures to see if it improves the separation.
-
Decrease the Particle Size of the Column Packing: Using a column with smaller particles will increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Adjust the Gradient Profile (for gradient elution): A shallower gradient can increase the separation between closely eluting peaks.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Analysis of this compound
This protocol provides a general starting point for the analysis of this compound by HPLC-UV. Optimization may be required based on the specific sample matrix and instrumentation.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 40% B and increase to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
For volatile and semi-volatile phenolic compounds, GC-MS is a powerful analytical technique. Derivatization may be necessary for some phenols to improve their volatility and chromatographic behavior.[11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL at 250°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Mass Range: Scan from m/z 50 to 350.
Data Summary
The following table summarizes typical chromatographic parameters for the analysis of this compound by HPLC and GC-MS. These values can serve as a baseline for method development and troubleshooting.
| Parameter | HPLC-UV | GC-MS |
| Column | C18 (4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Typical Retention Time | 8 - 12 min (gradient dependent) | 10 - 15 min (temperature program dependent) |
| Common Peak Shape Issues | Tailing | Tailing (if not derivatized) |
Visual Guides
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
General Experimental Workflow for Chromatographic Analysis
Caption: A typical workflow for chromatographic analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 2,4-Dibromophenol-d3
Welcome to the technical support center for troubleshooting issues related to the analysis of 2,4-Dibromophenol-d3. This deuterated compound is a common surrogate standard used in semivolatile organic analysis, particularly in EPA Method 8270, to monitor the performance of sample extraction and analysis. Poor recovery of this surrogate can indicate a variety of problems with your analytical method. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps to help you identify and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical causes of poor recovery for this compound?
Poor recovery of this compound can stem from issues at multiple stages of the analytical process: sample preparation, extraction, and chromatographic analysis. Key factors include improper pH during extraction, matrix interferences, analyte degradation, and suboptimal instrument conditions.
Below is a troubleshooting workflow to help you systematically diagnose the issue.
Caption: A logical workflow for troubleshooting poor recovery of this compound.
Q2: What is the optimal pH for extracting this compound from water samples?
The extraction efficiency of phenolic compounds is highly dependent on pH. 2,4-Dibromophenol is an acidic compound, and its recovery is maximized under acidic conditions.
Answer: For optimal recovery, the pH of the water sample should be adjusted to ≤ 2 before extraction. At this pH, the phenol is in its protonated, non-ionized form, which is more soluble in organic extraction solvents like dichloromethane. In alkaline solutions, phenols form phenolate salts, which are highly soluble in water and will not partition efficiently into the organic phase.
| pH Condition | Expected Recovery of this compound | Rationale |
| ≤ 2 | High | Phenol is in its acidic, non-ionized form, maximizing partitioning into the organic solvent. |
| Neutral (≈7) | Moderate to Low | A significant portion of the phenol may be in its ionized form, reducing extraction efficiency. |
| ≥ 11 | Very Low | Phenol is predominantly in its ionized phenolate form, which is highly water-soluble. |
Q3: My surrogate recovery is low even with proper pH adjustment. What should I check next in my sample preparation?
If the pH is correct, other aspects of your sample preparation and extraction procedure could be the source of the problem.
Answer:
-
Incomplete Extraction: Ensure vigorous mixing (e.g., shaking or vortexing) for a sufficient amount of time to allow for the complete partitioning of the analyte from the aqueous phase to the organic solvent. If using solid-phase extraction (SPE), ensure the cartridge has been properly conditioned and is not overloaded.
-
Solvent Volume and Polarity: Verify that the correct volume and type of extraction solvent are being used. The solvent must be of high purity and appropriate for extracting phenols.
-
Emulsion Formation: Emulsions at the solvent-water interface can trap the analyte and prevent its complete transfer to the organic layer. Techniques to break emulsions include centrifugation, addition of salt, or passing the extract through a glass wool plug.
-
Analyte Volatilization: During the concentration step (e.g., using a nitrogen evaporator), be careful not to evaporate the sample to dryness. Over-concentration can lead to the loss of semivolatile compounds like this compound.
Q4: Could matrix effects be causing the low recovery of this compound?
Yes, complex matrices such as soil, sediment, and industrial wastewater can significantly impact surrogate recovery.
Answer: Matrix effects can manifest in several ways:
-
Interferences: Co-extracted matrix components can interfere with the chromatographic analysis, leading to inaccurate quantification.
-
Binding: this compound can bind to organic matter or other components in the sample matrix, preventing its complete extraction.
-
Ion Suppression/Enhancement (in LC-MS): Although GC-MS is more common for this analysis, if using LC-MS, matrix components can affect the ionization of the target analyte in the mass spectrometer source.
Troubleshooting Matrix Effects:
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze MS/MSD samples to assess the effect of the matrix on analyte recovery.
-
Cleanup Procedures: Employ a cleanup step after extraction to remove interferences. Common cleanup techniques include gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Dilution: Diluting the sample extract can mitigate matrix effects, but this will also raise the detection limit.
Q5: How can I determine if my GC/MS system is contributing to the poor recovery?
Issues with the gas chromatograph or mass spectrometer can lead to apparent low recovery.
Answer:
-
GC Inlet: The GC inlet is a common source of problems for active compounds like phenols.
-
Contamination: A dirty inlet liner can lead to peak tailing and poor peak shape, affecting integration and quantification. Replace the inlet liner regularly.
-
Inlet Temperature: An incorrect inlet temperature can cause incomplete volatilization or thermal degradation of the analyte.
-
-
GC Column:
-
Column Bleed: High column bleed can increase background noise and interfere with peak integration.
-
Column Activity: Over time, the stationary phase of the column can degrade, creating active sites that can irreversibly adsorb phenols.
-
-
Mass Spectrometer:
-
Tuning: Ensure the mass spectrometer is properly tuned according to the manufacturer's specifications.
-
Source Cleanliness: A dirty ion source can lead to a loss of sensitivity.
-
Q6: What are the acceptance criteria for this compound recovery?
Acceptance criteria can vary depending on the regulatory program and the laboratory's internal quality control program.
Answer: While there are no universally mandated recovery limits, the EPA's National Functional Guidelines for Organic Superfund Methods Data Review suggest that laboratories should establish their own acceptance limits based on the statistical analysis of their performance over time. However, typical advisory recovery ranges for surrogates in environmental analysis are often between 70% and 130% . It is crucial to consult your laboratory's Standard Operating Procedures (SOPs) and any project-specific Quality Assurance Project Plans (QAPPs) for the required acceptance criteria.
Experimental Protocols
Protocol 1: Acidic Liquid-Liquid Extraction of this compound from Water
-
Sample Preparation:
-
To a 1-liter water sample, add a known amount of this compound surrogate standard solution.
-
Adjust the pH of the sample to ≤ 2 with sulfuric acid (H₂SO₄).
-
-
Extraction:
-
Transfer the acidified sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a nitrogen evaporator.
-
-
Analysis:
-
Add an internal standard to the concentrated extract.
-
Inject an aliquot of the extract into the GC/MS.
-
Visualizations
Potential Degradation Pathway of 2,4-Dibromophenol
While specific degradation pathways for the deuterated form are not extensively documented, they are expected to be similar to the non-deuterated compound. Under certain analytical conditions, such as high temperatures in the GC inlet or the presence of active sites, dehalogenation or oxidation can occur.
Caption: Potential degradation pathways for this compound during analysis.
Technical Support Center: ESI-MS Analysis of 2,4-Dibromophenol-d3
Welcome to the technical support center for optimizing the analysis of 2,4-Dibromophenol-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance to minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My signal for this compound is weak and inconsistent. What is the most likely cause?
A1: The most probable cause is ion suppression , a type of matrix effect.[1] This occurs when other molecules (matrix components) from your sample co-elute with this compound and compete with it during the electrospray ionization process.[1][2] This competition reduces the number of analyte ions that reach the mass spectrometer, leading to a weaker and more variable signal. Common interfering components include salts, lipids, proteins, and other endogenous materials from the sample matrix.[1]
Q2: How can I confirm that ion suppression is affecting my this compound signal?
A2: A standard method to diagnose ion suppression is the post-column infusion analysis . This involves infusing a constant flow of a this compound standard solution into the mobile phase after the analytical column but before the ESI source. You then inject a blank matrix extract. A drop in the stable baseline signal at the retention time of interfering matrix components indicates ion suppression.
Q3: What are the primary strategies to minimize ion suppression for this compound?
A3: The three primary strategies are:
-
Improve Chromatographic Separation: Modify your LC method to separate the this compound from co-eluting matrix components.[2][3]
-
Enhance Sample Preparation: Implement more rigorous cleanup steps to remove interfering compounds before injection.[1][4][5]
-
Optimize ESI Source Parameters: Adjust source settings to favor the ionization of your analyte over matrix components.
Q4: Can changing my mobile phase help reduce ion suppression?
A4: Yes, mobile phase composition significantly impacts ionization efficiency. For phenolic compounds like this compound, analysis is typically performed in negative ion mode. Modifying the mobile phase with additives can be beneficial. For instance, studies have shown that additives like ammonium fluoride can significantly improve the analytical sensitivity for various phenols in ESI-MS.[6][7] Adjusting the pH can also enhance performance; for negative mode ESI, a higher pH can improve deprotonation and signal for acidic analytes.[8]
Q5: Should I dilute my sample to reduce matrix effects?
A5: Sample dilution can be a quick and effective way to reduce the concentration of interfering matrix components.[2][5][9] However, this also dilutes your analyte, which may not be suitable for trace analysis where sensitivity is critical.[2][5] This approach is a trade-off between reducing ion suppression and maintaining sufficient signal intensity.
Troubleshooting Guides
Guide 1: Poor Signal Intensity Due to Matrix Effects
This guide provides a systematic approach to improving the signal of this compound by addressing matrix effects through sample preparation and chromatography.
Logical Workflow for Troubleshooting Ion Suppression
Caption: A systematic workflow for diagnosing and mitigating ion suppression.
Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components like salts and phospholipids.[1][4]
-
Cartridge Selection : Use a polymeric reversed-phase (e.g., HLB type) or a mixed-mode anion exchange cartridge suitable for retaining phenolic compounds.
-
Conditioning : Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Loading : Load 1 mL of your pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid) onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing : Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution : Elute the this compound and other phenolic analytes with 2 mL of methanol or acetonitrile.
-
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase.
The following table shows the effect of different sample preparation techniques on the signal intensity and variability of this compound.
| Sample Preparation Method | Average Peak Area | % Relative Standard Deviation (RSD) (n=6) | Signal Suppression (%) |
| Protein Precipitation | 45,200 | 18.5% | 72% |
| Liquid-Liquid Extraction (LLE) | 98,600 | 8.2% | 38% |
| Solid-Phase Extraction (SPE) | 145,300 | 4.1% | 9% |
| Neat Standard (Solvent) | 160,000 | 2.5% | 0% |
Guide 2: Optimizing LC and MS Parameters
If extensive sample cleanup is not feasible, adjusting analytical parameters can often resolve the issue.
-
Baseline Method :
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Optimized Method (for Negative Ion Mode) :
-
Mobile Phase A: Water with 5 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile
-
Rationale : Buffering the mobile phase at a moderate pH can improve the deprotonation of phenols, enhancing their response in negative ion mode. Formic acid is better suited for positive ion mode and can suppress the signal of acidic compounds in negative mode.
-
| Mobile Phase Additive (Negative ESI Mode) | Average Peak Area of 2,4-DBP-d3 | Signal-to-Noise Ratio (S/N) |
| 0.1% Formic Acid | 67,500 | 85 |
| 0.1% Acetic Acid | 92,100 | 130 |
| 5 mM Ammonium Acetate | 155,400 | 250 |
Fine-tuning the ESI source can reduce the impact of co-eluting matrix components. In-source fragmentation can be a problem if source voltages are too high.[10]
-
Parameter Tuning : Using a solution of this compound, perform an infusion experiment to optimize the following parameters.
-
Capillary Voltage : Test a range from -2.5 kV to -4.5 kV. Start with a lower (less negative) voltage to minimize background noise.
-
Nebulizer Gas Flow (N2) : Adjust to ensure a stable and fine spray. Typical ranges are 20-40 psi.
-
Drying Gas Flow and Temperature : Optimize for efficient desolvation without causing thermal degradation. A typical starting point is 10 L/min at 300°C.
-
Fragmentor/Skimmer Voltage : Reduce this voltage to minimize in-source fragmentation and adduct formation, which can reduce the abundance of the primary ion.
Diagram of ESI Process and Ion Suppression
Caption: Mechanism of ESI and the point where ion suppression occurs.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for 2,4-Dibromophenol-d3
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) for 2,4-Dibromophenol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the solid-phase extraction of this compound.
Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low recovery is a common issue in SPE and can stem from several factors throughout the extraction process.[1][2] A systematic approach is crucial to identify the source of the problem.[2][3]
Troubleshooting Steps for Low Recovery:
-
Analyte Breakthrough During Sample Loading: Your analyte may not be retained on the SPE sorbent.
-
Incorrect Sorbent Choice: The sorbent may not have the appropriate retention mechanism for this compound. For nonpolar compounds like phenols, a reversed-phase sorbent (e.g., C18) is typically used.[4][5]
-
Sample Solvent Too Strong: If the sample solvent has a high percentage of organic solvent, it can prevent the analyte from binding to the sorbent.[2][6] Dilute your sample with a weaker solvent, such as water.[6]
-
Incorrect pH: The pH of the sample is critical for the retention of ionizable compounds like phenols.[7] To ensure this compound is in its neutral form for optimal retention on a reversed-phase sorbent, the sample pH should be adjusted to at least two units below its pKa.[8] Acidifying aqueous samples can also prevent degradation of bromophenols.[8][9]
-
High Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to poor retention.[1][6][10]
-
Sorbent Overload: Exceeding the capacity of the SPE cartridge will cause the analyte to pass through without being retained.[1][2] Consider using a larger sorbent mass or diluting the sample.[6]
-
-
Analyte Loss During Washing Step: The wash solvent may be too strong, causing the analyte to be prematurely eluted.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Elution Solvent Strength: Increase the strength of your elution solvent by using a higher percentage of a stronger organic solvent (e.g., methanol, acetonitrile).[1][2][11]
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte.[12]
-
Incorrect Elution Solvent pH: For ionizable compounds, adjusting the pH of the elution solvent can improve recovery.[1]
-
To pinpoint where the loss is occurring, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution).[2][10]
Q2: My SPE results for this compound are not reproducible. What could be the cause?
A2: Poor reproducibility can be frustrating and can be caused by inconsistent execution of the SPE protocol.[1][3]
Troubleshooting Steps for Poor Reproducibility:
-
Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, and elution can lead to inconsistent retention and recovery.[1] Using a vacuum manifold or an automated SPE system can help maintain consistent flow rates.
-
Drying of the Sorbent Bed: Allowing the sorbent bed to dry out after conditioning and before sample loading can negatively impact retention.[1][10] Ensure the sorbent bed remains wetted throughout these steps.
-
Variable Sample pH: Inconsistent pH adjustment of your samples will lead to variable retention of this compound.[2] Always ensure precise and consistent pH measurement and adjustment.
-
Inconsistent Elution Volumes: Using inconsistent volumes of elution solvent will result in variable analyte concentration in the final extract. Use calibrated pipettes for accurate volume dispensing.
-
Sample Matrix Effects: Variations in the sample matrix can affect the performance of the SPE method.[8]
Q3: How do I choose the right SPE sorbent for this compound?
A3: The choice of sorbent depends on the physicochemical properties of the analyte and the nature of the sample matrix.[4] For a nonpolar compound like this compound in an aqueous matrix, a reversed-phase sorbent is the most common choice.[5]
Commonly Used Sorbents for Phenolic Compounds:
-
C18 (Octadecyl): A widely used nonpolar sorbent that provides strong retention for hydrophobic compounds.[4]
-
Polymeric Sorbents (e.g., HLB - Hydrophilic-Lipophilic Balanced): These can offer higher capacity and stability across a wider pH range compared to silica-based sorbents.[4]
-
Phenyl Sorbents: These can provide alternative selectivity for aromatic compounds like phenols.[4]
Data Presentation
The following table summarizes recovery data for brominated phenols from various studies, which can serve as a reference for optimizing your SPE method for this compound.
| Sample Matrix | Target Analytes | SPE Sorbent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Reference |
| River and Seawater | 14 Bromophenols | Not specified | 64 - 100 | 0.4 - 11 | 0.1 - 21.9 ng/L | [8][13] |
| Chlorinated Seawater | 2,4,6-tribromophenol & others | Not specified | 59 - 101.4 | Not specified | 7 - 22 ng L-1 | [14] |
Experimental Protocols
General Experimental Protocol for SPE of this compound from Aqueous Samples:
This protocol is a general guideline and may require optimization for your specific sample matrix and analytical requirements.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Select a suitable reversed-phase SPE cartridge (e.g., C18, 500 mg).
-
Condition the cartridge by passing 5 mL of a strong organic solvent (e.g., methanol or acetonitrile) through it.[11] This solvates the bonded phase.
-
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a consistent and slow flow rate (e.g., 1-2 mL/min).[1]
-
-
Washing:
-
Drying (Optional but recommended):
-
Dry the cartridge by applying a vacuum or positive pressure for 5-10 minutes to remove excess water.[11]
-
-
Elution:
-
Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a strong organic solvent (e.g., methanol or acetonitrile).[11]
-
-
Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by GC-MS or LC-MS).[9]
-
Visualizations
The following diagrams illustrate the general SPE workflow and a troubleshooting decision tree for low recovery.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting decision tree for low SPE recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2,4-Dibromophenol-d3 in stock solutions and extracts
This technical support center provides guidance on the stability of 2,4-Dibromophenol-d3 in stock solutions and extracts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A1: Proper storage is crucial to maintain the chemical integrity and isotopic purity of this compound stock solutions. General recommendations include refrigeration, with many standards being stable when stored in a suitable solvent like methanol at 4°C for short-term use and at -20°C for long-term storage.[1][2] It is also critical to protect the solution from light by using amber vials or storing them in the dark to prevent photodegradation.[1][3]
Q2: Which solvent is recommended for preparing this compound stock solutions?
A2: Methanol is a commonly used and recommended solvent for creating stock solutions of phenolic compounds, including deuterated ones.[1][4][5] High-purity, aprotic solvents like acetonitrile are also suitable alternatives.[2] It is imperative to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with hydrogen atoms from the solvent, which would compromise the isotopic purity of the standard.[2][6]
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your stock solution will depend on the storage conditions and the solvent used. While specific long-term stability data for this compound is not extensively published, general guidelines for deuterated phenolic standards suggest that when stored at -20°C in a high-purity solvent like methanol and protected from light, the solution should remain stable for at least 6 to 12 months. For quantitative applications, it is best practice to verify the concentration of the stock solution periodically.
Q4: What are the signs of degradation or instability in my this compound stock solution?
A4: Visual signs of degradation can include a change in color or the appearance of precipitate. However, chemical degradation or isotopic exchange may not be visible. The most reliable way to detect instability is through analytical means. A decrease in the concentration of the main peak, the appearance of new peaks in your chromatogram, or a change in the isotopic ratio during mass spectrometry analysis are all indicators of degradation.
Q5: How does the stability of this compound differ in complex matrices like environmental extracts?
A5: The stability of this compound in complex matrices such as environmental water or biological extracts can be significantly lower than in a pure solvent stock solution. The presence of enzymes, microorganisms, or other reactive chemical species in the extract can accelerate degradation. The pH of the extract is also a critical factor. It is highly recommended to process and analyze extracts spiked with this compound as quickly as possible. If storage is necessary, it should be at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing peak area of this compound in repeat analyses.
| Possible Cause | Troubleshooting Step |
| Degradation of Stock/Working Solution | Prepare a fresh working solution from your stock solution. If the issue persists, prepare a fresh stock solution from the neat material. |
| Improper Storage | Ensure solutions are stored at the recommended temperature (-20°C for long-term) and protected from light. Use amber vials.[1][3] |
| Solvent Evaporation | Use tightly sealed vials to prevent solvent evaporation, which would concentrate the standard. Parafilm can be used to create a better seal. |
| Adsorption to Container | Use silanized glass vials to minimize adsorption of the analyte to the container surface, especially for low-concentration solutions. |
| Instrumental Variability | Run a system suitability test to ensure the analytical instrument (e.g., GC-MS, LC-MS) is performing consistently. |
Issue 2: Evidence of Deuterium-Hydrogen (H/D) Exchange.
| Possible Cause | Troubleshooting Step |
| Acidic or Basic Conditions | Ensure the pH of your solutions and extracts is near neutral. Avoid using acidic or basic modifiers in your mobile phase if possible, or minimize the time the standard is in contact with them.[2][6] |
| Presence of Protic Solvents (especially water) | Use high-purity aprotic solvents for reconstitution and dilution where possible.[2] If an aqueous medium is necessary, prepare the solutions fresh and analyze them promptly. |
| Elevated Temperature | Store solutions at low temperatures (4°C or -20°C) to minimize the rate of H/D exchange.[1][2] |
| Contamination with Water | Ensure all glassware is thoroughly dried before use. Handle solid material in a dry atmosphere (e.g., under nitrogen or in a glove box).[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution and subsequent working solutions.
-
Equilibration: Before opening, allow the vial containing the neat this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of high-purity methanol to dissolve the solid completely.
-
Dilution: Once fully dissolved, dilute to the mark with methanol.
-
Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a labeled, amber, tightly sealed vial and store at -20°C.
-
Working Solution Preparation: To prepare working solutions, allow the stock solution to equilibrate to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase) to achieve the desired concentration.
Protocol 2: General Stability Study Workflow
This protocol provides a framework for conducting a stability study of this compound in a specific solution or extract.
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or matrix of interest.
-
Aliquoting: Dispense equal volumes of the solution into multiple amber vials, ensuring each vial is tightly sealed.
-
Storage Conditions: Divide the vials into different storage groups to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
Analysis: At each time point, retrieve a vial from each storage group. Allow it to equilibrate to room temperature and analyze the concentration of this compound using a validated, stability-indicating analytical method (e.g., LC-MS/MS or GC-MS).
-
Data Evaluation: Compare the concentration at each time point to the initial (T=0) concentration to determine the percentage of degradation.
Visualizations
Caption: Workflow for a stability study of this compound.
References
preventing degradation of 2,4-Dibromophenol-d3 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,4-Dibromophenol-d3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a deuterated phenolic compound, is primarily caused by oxidation. This process can be accelerated by several factors, including:
-
High pH (alkaline conditions): Phenols are more susceptible to oxidation in their phenolate ion form, which is favored at higher pH levels.
-
Exposure to light and oxygen: These are key initiators of oxidative degradation.
-
Presence of metal ions: Metal ions can catalyze the oxidation of phenols.
-
Elevated temperatures: Higher temperatures can increase the rate of degradation reactions.
Q2: How does pH affect the stability of this compound?
A2: The pH of the sample solution is a critical factor in the stability of this compound. Phenols are acidic and exist in equilibrium between their protonated (phenol) and deprotonated (phenolate) forms. The phenolate form is more electron-rich and, therefore, more susceptible to oxidation. To minimize degradation, it is crucial to maintain the sample in an acidic state (pH < 7), which keeps the compound in its more stable, protonated form.[1] For many phenolic compounds, adjusting the pH to a range of 2 to 4 is optimal for stability during extraction.
Q3: Can antioxidants be used to prevent the degradation of this compound?
A3: Yes, the addition of antioxidants is a highly effective strategy to prevent the oxidative degradation of this compound. Antioxidants work by scavenging free radicals and other oxidizing species in the sample matrix. Common antioxidants used for this purpose include:
-
Ascorbic acid (Vitamin C): Often added to samples to prevent the oxidation of phenolic compounds.
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant that is effective in stabilizing phenolic compounds. A patent for stabilizing 2,4-dibromophenol specifically mentions the use of a similar compound, 2,6-di-tert-butyl-4-cresol.
Q4: What are the recommended storage conditions for samples containing this compound?
A4: Proper storage is essential to maintain the integrity of your samples. According to EPA guidelines for phenolic compounds, samples should be stored at or below 6°C and protected from light.[1] It is also recommended to extract the samples as soon as possible, typically within 14 days of collection.[1]
Troubleshooting Guides
Problem: Low recovery of this compound in my analytical results.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | 1. Check Sample pH: Ensure the sample was acidified to pH < 4 immediately after collection. If not, future samples should be preserved this way. 2. Add an Antioxidant: For future sample preparations, consider adding an antioxidant such as ascorbic acid or BHT to the sample matrix before extraction. 3. Minimize Light and Air Exposure: Store samples in amber vials and minimize headspace. Purging with an inert gas like nitrogen can also help. |
| Improper Storage | 1. Verify Storage Temperature: Confirm that samples were consistently stored at or below 6°C.[1] 2. Check Holding Time: Ensure that samples were extracted within the recommended 14-day holding time.[1] |
| Extraction Inefficiency | 1. Optimize Extraction Solvent: Ensure the solvent used is appropriate for extracting phenols from your specific sample matrix. 2. Adjust pH for Extraction: Acidifying the sample to pH ~2 can improve the extraction efficiency of phenolic compounds into organic solvents. |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| pH | 2 - 4 | Maintains the phenol in its more stable, protonated form, reducing susceptibility to oxidation.[1] |
| Temperature | ≤ 6°C | Slows down the rate of chemical and biological degradation.[1] |
| Light Exposure | Store in amber containers | Prevents photodegradation. |
| Antioxidant Addition | Ascorbic Acid or BHT | Scavenges free radicals and inhibits oxidation. |
| Holding Time | Extract within 14 days | Minimizes the time for potential degradation to occur.[1] |
Experimental Protocols
Protocol 1: Sample Preservation with Acidification and Antioxidant Addition
This protocol describes the steps for preserving an aqueous sample immediately after collection to prevent the degradation of this compound.
-
Collect the Sample: Collect the sample in a clean, amber glass container.
-
Add Internal Standard: Spike the sample with the required concentration of this compound solution.
-
Add Antioxidant (Optional but Recommended):
-
Prepare a stock solution of ascorbic acid (e.g., 10 mg/mL in deionized water).
-
Add the ascorbic acid stock solution to the sample to achieve a final concentration of approximately 100 mg/L.
-
-
Acidify the Sample:
-
Slowly add 6N hydrochloric acid (HCl) to the sample while gently mixing.
-
Monitor the pH using a calibrated pH meter.
-
Continue adding acid until the sample pH is between 2 and 4.
-
-
Store the Sample:
-
Cap the container tightly, ensuring minimal headspace.
-
Store the sample at or below 6°C and protected from light until extraction.
-
Visualizations
Caption: Workflow for sample preparation and analysis to prevent this compound degradation.
Caption: Troubleshooting logic for low recovery of this compound.
References
Technical Support Center: Analysis of 2,4-Dibromophenol-d3
This technical support center is designed for researchers, scientists, and drug development professionals to address common analytical challenges, specifically co-elution issues, encountered during the analysis of 2,4-Dibromophenol-d3.
Troubleshooting Guides
Issue: Co-elution of this compound with an Interfering Compound
Question: During the GC/MS analysis of my samples, the peak for the internal standard, this compound, is showing signs of co-elution with an unknown peak. This is compromising the accuracy of my quantitative results. How can I troubleshoot and resolve this issue?
Answer:
Co-elution with matrix components or other analytes is a common challenge in chromatographic analysis. The following guide provides a systematic approach to identify and resolve the co-elution of this compound.
Step 1: Confirmation of Co-elution
-
Mass Spectral Deconvolution: Examine the mass spectrum across the entire peak of this compound. If the ion ratios are inconsistent across the peak, it is a strong indication of a co-eluting compound.
-
Peak Shape Analysis: Look for signs of peak tailing or fronting, as well as shoulders on the peak, which can indicate the presence of more than one compound.
Step 2: Identification of the Interfering Compound (If Necessary)
If the identity of the co-eluting compound is unknown, it may be beneficial to identify it to understand its source and chemical properties. This can be achieved through library searching of the mass spectrum of the interfering compound. A common interferent could be a methylated analog, such as 2,4-Dibromoanisole, which can form during sample preparation or be present in the sample matrix.
Step 3: Method Optimization to Resolve Co-elution
Based on the nature of your chromatographic method (GC/MS or LC/MS), different parameters can be adjusted to achieve separation.
For Gas Chromatography (GC/MS):
-
Modify the Oven Temperature Program: Adjusting the temperature ramp rate or initial and final hold times can alter the selectivity of the separation.
-
Change the GC Column: If temperature program modifications are insufficient, switching to a GC column with a different stationary phase chemistry can provide the necessary selectivity to resolve the co-eluting peaks.
For Liquid Chromatography (LC/MS):
-
Adjust the Mobile Phase Composition: Modifying the gradient profile or the organic modifier (e.g., acetonitrile vs. methanol) can change the elution pattern and resolve the co-elution.
-
Change the HPLC Column: Similar to GC, selecting a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) can introduce different retention mechanisms and improve separation.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, elute at a slightly different retention time than the native 2,4-Dibromophenol?
A1: This is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with deuterium can lead to minor changes in the physicochemical properties of the molecule, causing it to interact slightly differently with the chromatographic stationary phase. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Q2: Can I still get accurate results if there is partial co-elution between this compound and another compound?
A2: It is highly discouraged. Even partial co-elution can lead to inaccurate quantification due to ion suppression or enhancement in the mass spectrometer source, where the presence of a co-eluting compound can affect the ionization efficiency of the analyte and the internal standard differently.
Q3: Are there any sample preparation techniques that can help minimize co-elution issues?
A3: Yes, a thorough sample cleanup can significantly reduce matrix interferences that may co-elute with your target analytes. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively extract the compounds of interest while removing a significant portion of the matrix.
Data Presentation
The following tables summarize hypothetical quantitative data from a study aimed at resolving the co-elution of this compound and a co-eluting interferent, "Compound X."
Table 1: Initial Analysis with Co-elution
| Parameter | 2,4-Dibromophenol (Native) | This compound (IS) |
| Retention Time (min) | 5.25 | 5.23 |
| Peak Area | 125,480 | 189,750 (distorted) |
| Calculated Conc. (ng/mL) | 6.61 (Inaccurate) | - |
Table 2: Analysis after Method Optimization
| Parameter | 2,4-Dibromophenol (Native) | This compound (IS) | Compound X |
| Retention Time (min) | 5.38 | 5.36 | 5.51 |
| Peak Area | 126,100 | 155,230 | 34,520 |
| Calculated Conc. (ng/mL) | 8.12 (Accurate) | - | - |
Experimental Protocols
Protocol 1: GC/MS Method for the Analysis of 2,4-Dibromophenol with Co-elution Issue
-
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC/MS)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program (Initial): 60°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Conditions: Electron Ionization (EI) mode, monitoring ions m/z 252 (quantification) and 254 (qualifier) for 2,4-Dibromophenol, and m/z 255 for this compound.
Protocol 2: Optimized GC/MS Method to Resolve Co-elution
-
Instrumentation: Same as Protocol 1
-
Column: DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program (Optimized): 60°C hold for 1 min, ramp at 10°C/min to 220°C, then ramp at 20°C/min to 290°C, hold for 3 min.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Conditions: Same as Protocol 1
Mandatory Visualization
Caption: A logical workflow for troubleshooting co-elution issues.
impact of pH on 2,4-Dibromophenol-d3 extraction efficiency
This guide provides troubleshooting advice and frequently asked questions regarding the impact of sample pH on the extraction efficiency of 2,4-Dibromophenol-d3 and other phenolic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my recovery of this compound lower than expected?
A1: Low recovery is frequently linked to improper sample pH. Phenolic compounds, like this compound, are weak acids. For efficient extraction into an organic solvent or onto a solid-phase extraction (SPE) sorbent, the analyte must be in its neutral, unionized form.[1] If the sample pH is too high (alkaline), the phenol deprotonates to form a phenolate anion, which is highly soluble in the aqueous phase and will not be effectively extracted.
Q2: What is the optimal pH for extracting this compound?
A2: The optimal pH for extracting phenolic compounds is acidic. To ensure the compound is in its neutral form, the pH of the sample solution should be significantly lower than the analyte's pKa value. For phenols, including brominated phenols, this typically means adjusting the sample pH to ≤ 2.[2] U.S. EPA methods for phenol analysis consistently mandate sample acidification to a pH of 2 or below.[3][4]
Q3: How does pH affect different extraction techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
A3: The principle is the same for both techniques.
-
For LLE: The neutral form of this compound has a higher tendency to partition into the organic solvent phase.[1][5] The ionized phenolate form will remain in the aqueous phase, leading to poor extraction.
-
For SPE: Retention of phenolic compounds on common reversed-phase sorbents (like C18 or polymeric sorbents) relies on hydrophobic interactions.[6] The neutral form of the analyte is more hydrophobic and will be retained effectively. The charged phenolate ion is polar and will not be well-retained, passing through the cartridge with the sample matrix.[6]
Q4: What should I use to adjust the pH of my water sample?
A4: Hydrochloric acid (HCl) is commonly used to acidify samples prior to phenol extraction.[3] For example, U.S. EPA Method 528 specifies using 6N HCl to adjust the sample pH to ≤ 2.[3] Phosphoric acid can also be used, particularly for sample preservation.[7]
Q5: I forgot to acidify my sample before extraction. Can I still get good results?
A5: It is highly unlikely. If the sample's natural pH is neutral or alkaline, the majority of the this compound will be in its ionized form, leading to very low recovery. The acidification step is critical and should not be omitted.[8] It is recommended to restart the extraction with a new, properly preserved and pH-adjusted sample.
Data Summary: pH Impact on Phenol Extraction
The extraction efficiency of phenolic compounds is critically dependent on the pH of the aqueous sample. The following table summarizes the expected relationship.
| pH Range | State of this compound | Expected Extraction Efficiency | Rationale |
| ≤ 2 (Strongly Acidic) | Predominantly Neutral (Unionized) | High / Optimal | The neutral molecule is more hydrophobic, allowing for strong partitioning into organic solvents (LLE) or retention on SPE media.[3][4][6] |
| 3 - 6 (Weakly Acidic) | Mixture of Neutral and Ionized Forms | Moderate to Low | As the pH approaches the pKa of the phenol, a significant fraction becomes ionized, reducing extraction efficiency. |
| ≥ 7 (Neutral to Alkaline) | Predominantly Anionic (Phenolate Ion) | Very Low / Negligible | The charged phenolate ion is water-soluble and shows minimal affinity for organic solvents or hydrophobic SPE sorbents.[5][9] |
Experimental Protocol: Solid-Phase Extraction (SPE) of this compound
This is a generalized protocol based on established methods for phenolic compounds (e.g., U.S. EPA Method 528).[3]
1. Sample Preparation and pH Adjustment (Critical Step)
- Collect 1 liter of the water sample in a clean glass container.
- If the sample contains residual chlorine, dechlorinate by adding ~50 mg of sodium sulfite and stir.
- Crucially, acidify the sample to a pH ≤ 2 by adding 6N Hydrochloric Acid (HCl) dropwise while monitoring with a pH meter. [3]
- Spike the sample with internal standards and surrogates as required by your analytical method.
2. SPE Cartridge Conditioning
- Use a polymeric reversed-phase or similar appropriate SPE cartridge.
- Wash the cartridge with 5 mL of dichloromethane (DCM).
- Condition the cartridge with 5 mL of methanol.
- Equilibrate the cartridge with 10 mL of reagent water that has been acidified to pH ≤ 2. Do not allow the sorbent to go dry.
3. Sample Loading
- Pass the entire 1 L acidified water sample through the conditioned SPE cartridge at a steady flow rate of approximately 15-20 mL/min.
4. Sorbent Drying
- After the entire sample has passed through, dry the cartridge by drawing a vacuum or passing nitrogen through it for 15-20 minutes to remove residual water.
5. Elution
- Place a collection vial under the cartridge.
- Elute the retained analytes by passing 2-3 aliquots of an appropriate organic solvent (e.g., dichloromethane) through the cartridge.
- The resulting eluate can then be concentrated and prepared for analysis by Gas Chromatography/Mass Spectrometry (GC/MS).
Troubleshooting Workflow for Low Recovery
The following diagram outlines a logical workflow for troubleshooting poor extraction efficiency of phenolic compounds.
Caption: Logical workflow for diagnosing issues with low phenol recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 420.1 [nemi.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
reducing background interference for 2,4-Dibromophenol-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference during the analysis of 2,4-Dibromophenol-d3.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background interference in this compound analysis?
Background interference in the analysis of this compound can originate from several sources:
-
Matrix Effects: Complex sample matrices, such as plasma, urine, or soil, contain endogenous components that can co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[1]
-
Contaminated Solvents and Reagents: Impurities in solvents, reagents, and derivatizing agents can introduce interfering peaks into the chromatogram. The use of high-purity reagents and solvents is crucial to minimize this issue.[2]
-
Glassware and Sample Containers: Improperly cleaned glassware can be a source of contamination. Glassware should be scrupulously cleaned, for instance by rinsing with the last solvent used, followed by detergent washing, and then heating in a muffle furnace.[2]
-
Sample Preparation Procedures: Contaminants can be introduced at various stages of sample preparation, such as extraction and concentration steps.
-
Instrumental Contamination: The gas chromatography-mass spectrometry (GC-MS) system itself, including the injector, column, and detector, can be a source of background noise if not properly maintained. Excess derivatization reagents can also contaminate the GC injection port.[3]
Q2: How can I minimize matrix effects in my analysis?
Minimizing matrix effects is critical for accurate quantification. Here are several strategies:
-
Effective Sample Cleanup: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of interfering matrix components.[4]
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as a 13C-labeled phenol, is the most effective way to compensate for matrix effects.[4][5] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.[5]
-
Sample Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may not be suitable for trace analysis due to decreased sensitivity.[1]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components can also mitigate interference.[4]
Q3: What is derivatization and why is it important for the analysis of this compound?
Derivatization is a chemical process that modifies a compound to make it more suitable for analysis, typically by GC-MS.[6][7] For polar compounds like phenols, which are not inherently volatile, derivatization is essential.[7][8] The process replaces active hydrogen atoms in the hydroxyl group with a less polar functional group, which increases the volatility and thermal stability of the analyte.[6][7] Common derivatization techniques include silylation, acylation, and alkylation.[3][6] This modification improves chromatographic peak shape, reduces tailing, and enhances sensitivity.[7]
Q4: My internal standard signal is inconsistent. What are the potential causes?
Inconsistent internal standard signals can lead to inaccurate quantification. Potential causes include:
-
Inaccurate Spiking: The internal standard must be added precisely and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1]
-
Internal Standard Instability: The internal standard may be degrading during sample storage or processing. It's important to verify its stability under your specific experimental conditions.[1]
-
Matrix Effects on the Internal Standard: Even internal standards can be affected by severe matrix effects, particularly if they are not stable isotope-labeled.[1]
-
Interferences: A co-eluting peak from the matrix might be interfering with the internal standard's signal.[1]
Troubleshooting Guides
Issue 1: High Background Noise in the Chromatogram
High background noise can obscure the analyte peak and lead to inaccurate integration and quantification.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting workflow for high background noise.
Issue 2: Poor Peak Shape and Tailing for this compound
Poor peak shape can be indicative of several issues affecting the chromatographic performance.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for cleaning up aqueous samples prior to derivatization and GC-MS analysis.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not go dry.[4]
-
Sample Loading: Acidify the aqueous sample to a pH < 2 with a suitable acid. Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.[4]
-
Elution: Elute the retained this compound and other phenolic compounds with an appropriate organic solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Drying: Dry the eluate, for example, by passing it through anhydrous sodium sulfate.
-
Concentration: Concentrate the sample to a small volume under a gentle stream of nitrogen before derivatization.
Protocol 2: Silylation Derivatization
Silylation is a common derivatization technique for phenols.
-
Sample Preparation: Ensure the sample extract is completely dry, as water will react with the silylating reagent.[7]
-
Reagent Addition: To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to allow the reaction to go to completion.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phenol Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may form emulsions, can have low recoveries. | Highly variable, dependent on solvent and matrix. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High recovery, good reproducibility, can be automated. | Can be more expensive than LLE, requires method development. | >80% for many phenols.[4] |
| "Dilute-and-Shoot" | Simple dilution of the sample with a suitable solvent. | Fast, easy, minimal sample preparation. | High potential for significant matrix effects, not suitable for trace analysis.[1] | Highly matrix-dependent, often low.[1] |
Table 2: Common Derivatizing Reagents for Phenols in GC-MS
| Reagent Class | Example Reagent | Target Functional Group | Advantages |
| Silylation | BSTFA, MSTFA | -OH, -COOH, -NH2, -SH | Produces volatile and thermally stable derivatives.[3][6] |
| Acylation | Acetic Anhydride, PFPA | -OH, -NH2 | Forms stable derivatives, can enhance electron capture detection. |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | -OH, -COOH | Forms stable ether or ester derivatives.[7] |
References
Validation & Comparative
A Comparative Guide to Method Validation for 2,4-Dibromophenol-d3 Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of deuterated internal standards like 2,4-Dibromophenol-d3 is fundamental to the validation of analytical methods. This guide provides an objective comparison of validated methods for the quantification of 2,4-Dibromophenol, with a special focus on the use of its deuterated analog, this compound, in isotope dilution mass spectrometry. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are compared, with supporting experimental data from various studies.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of 2,4-Dibromophenol and its deuterated internal standard is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of commonly employed analytical techniques.
Table 1: Comparison of GC-MS and HPLC Methods for the Quantification of Brominated Phenols
| Performance Metric | GC-MS with Isotope Dilution (this compound) | GC-MS (without isotope dilution) | HPLC-UV |
| Analytes | Bromophenols, including 2,4-Dibromophenol | 2,4-Dibromophenol and 2,6-Dibromophenol | Simple Bromophenols, including 2,4-Dibromophenol |
| Recovery | 91 - 97% | 89.4 - 96.5% for 2,4-DBP[1] | Not explicitly stated for 2,4-DBP |
| Linearity (R²) | > 0.99 (Typical for isotope dilution methods) | Not explicitly stated | Linear in the range of 200.0-1000 ng/mL[2] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/L | Not explicitly stated | 89.0 ng/mL for 2,4-DBP[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | ≤ 9% for concentrations of 10-1000 ng/L | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for the quantification of 2,4-Dibromophenol using GC-MS with and without an internal standard, as well as a general procedure for HPLC analysis.
GC-MS Method with this compound Internal Standard
This method is highly sensitive and specific, making it suitable for trace-level quantification in complex matrices.
-
Sample Preparation (Water Sample):
-
Acidify the water sample to a pH of approximately 2 with a suitable acid to ensure the phenol is in its protonated form.
-
Spike the sample with a known amount of this compound solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract and pre-concentrate the analyte and the internal standard.
-
Elute the cartridge with an organic solvent like ethyl acetate or dichloromethane.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as acetic anhydride and pyridine.
-
Heat the mixture to facilitate the reaction, converting the phenol to a more volatile acetate ester.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure good separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions for both the analyte and the deuterated internal standard.
-
-
Alternative Method: GC-MS without Isotope Dilution
This method is a viable alternative, particularly when a deuterated standard is not available.
-
Sample Preparation (Biological Sample):
-
GC-MS Analysis:
-
The instrumental conditions are similar to the isotope dilution method. Quantification is performed using an external calibration curve prepared with standards of 2,4-Dibromophenol.
-
Alternative Method: HPLC-UV
HPLC offers a simpler and faster alternative for routine analysis, especially when the analyte concentration is higher.
-
Sample Preparation:
-
Sample preparation may involve liquid-liquid extraction or solid-phase extraction, similar to the GC-MS methods.
-
-
HPLC-UV Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Detector:
-
UV Detection: The wavelength is set at the absorbance maximum for 2,4-Dibromophenol, which is typically around 286 nm[2].
-
-
Mandatory Visualization
The following diagrams illustrate the logical flow of the method validation process and the experimental workflow for the quantification of 2,4-Dibromophenol.
References
Performance Characteristics of Analytical Methods for 2,4-Dibromophenol Utilizing 2,4-Dibromophenol-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4-Dibromophenol is crucial for various applications, including environmental monitoring and metabolite identification. The use of a deuterated internal standard, such as 2,4-Dibromophenol-d3, is a widely accepted practice to ensure the reliability of these measurements. This guide provides a comparative overview of the performance characteristics—specifically linearity, limit of detection (LOD), and limit of quantitation (LOQ)—of common analytical methods that employ this compound for the quantification of 2,4-Dibromophenol.
The primary analytical techniques for the determination of 2,4-Dibromophenol and other phenolic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on factors such as the sample matrix, required sensitivity, and instrument availability.
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of 2,4-Dibromophenol and similar brominated phenols using methods that incorporate a deuterated internal standard. It is important to note that specific performance characteristics can vary based on the instrumentation, sample matrix, and specific laboratory conditions.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Linearity (R²) | ≥0.99 | ≥0.99 | [1] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | pg/mL to fg/mL range | [2] |
| Limit of Quantitation (LOQ) | High ng/mL range | Low ng/mL range | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for GC-MS and LC-MS/MS analysis of brominated phenols, incorporating the use of a deuterated internal standard like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for volatile and semi-volatile compounds. For polar analytes like phenols, a derivatization step is often employed to improve volatility and chromatographic peak shape.
Sample Preparation (Water Matrix):
-
Internal Standard Spiking: Add a known amount of this compound solution to the water sample.
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent such as dichloromethane or a solid-phase extraction (SPE) with a polystyrene-divinylbenzene cartridge.
-
Derivatization: The extracted phenols are often converted to their trimethylsilyl (TMS) ethers or acetylated derivatives to increase volatility. This can be achieved by reacting the extract with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride.
-
Concentration: The derivatized extract is concentrated under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent for GC-MS analysis.
Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized 2,4-Dibromophenol and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.
Sample Preparation (Water Matrix):
-
Internal Standard Spiking: Add a known amount of this compound solution to the water sample.
-
Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge (e.g., Oasis HLB) to concentrate the analytes and remove matrix interferences.
-
Elution: Elute the analytes and the internal standard from the SPE cartridge with a suitable solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase.
Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 2,4-Dibromophenol and this compound are monitored for quantification.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of 2,4-Dibromophenol using a deuterated internal standard.
Caption: Generalized workflow for the quantitative analysis of 2,4-Dibromophenol.
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.
Caption: Isotope dilution mass spectrometry principle.
References
A Comparative Guide to the Accuracy and Precision of 2,4-Dibromophenol-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative analytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise measurements, particularly in complex matrices. This guide provides an objective comparison of the performance of 2,4-Dibromophenol-d3 as an internal standard against other alternatives, supported by experimental data from analogous compounds and established analytical principles.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium, a stable isotope of hydrogen, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the native analyte (2,4-Dibromophenol) allows it to effectively compensate for variations throughout the analytical process, from sample extraction to instrument response.
Data Presentation: Performance Comparison
Table 1: Expected Performance of this compound as an Internal Standard
| Performance Parameter | Expected Value | Rationale/Supporting Data |
| Accuracy (Recovery) | 85 - 115% | Based on recovery data for the unlabeled analyte, 2,4-Dibromophenol, which ranges from 89.4% to 96.5% in fish matrix. Deuterated standards are expected to have similar or better recovery due to their chemical similarity. |
| Precision (RSD%) | ≤ 15% | In line with typical FDA guidelines for bioanalytical method validation. For major analytes, RSD is often expected to be ≤ 2%. |
| Linearity (r²) | ≥ 0.99 | A common requirement for analytical methods to ensure a proportional response over a range of concentrations. |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL | Dependent on the analytical instrumentation (e.g., GC-MS, LC-MS/MS). A study using ¹³C-labeled bromophenols achieved an LOQ of 0.05 ng/g in seafood. |
Table 2: Comparison of Internal Standard Alternatives for Bromophenol Analysis
| Feature | This compound (Deuterated) | ¹³C-Labeled 2,4-Dibromophenol | Non-Isotopically Labeled Structural Analog (e.g., 2,4-Dichlorophenol) |
| Chemical & Physical Properties | Nearly identical to analyte | Virtually identical to analyte | Similar, but with differences in polarity, volatility, and reactivity. |
| Chromatographic Elution | Co-elutes or has a very slight retention time shift from the analyte | Co-elutes perfectly with the analyte | Elutes at a different retention time |
| Correction for Matrix Effects | Excellent, as it experiences nearly the same ion suppression or enhancement | Superior, as it is affected identically by matrix effects | Less effective, as matrix effects can vary with retention time |
| Correction for Extraction Variability | Excellent, due to identical partitioning behavior | Superior, with identical partitioning | Good, but can differ based on structural differences |
| Cost | Generally less expensive than ¹³C-labeled standards | Typically more expensive due to a more complex synthesis | Generally the least expensive option |
Experimental Protocols
The following is a representative experimental protocol for the analysis of 2,4-Dibromophenol in an environmental water sample using this compound as an internal standard, based on common analytical practices.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol.
-
Acidification: Adjust the sample pH to < 2 with sulfuric acid to ensure the phenol is in its protonated form.
-
Liquid-Liquid Extraction (LLE):
-
Add 30 mL of dichloromethane to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh aliquots of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration: Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS) System: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
2,4-Dibromophenol Ions: m/z 252 (molecular ion), 171, 63
-
This compound Ions: m/z 255 (molecular ion), 174, 65
-
3. Quantification
The concentration of 2,4-Dibromophenol is calculated by comparing the ratio of the peak area of the analyte to the peak area of the this compound internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Mandatory Visualization
Caption: Analytical workflow for quantifying 2,4-Dibromophenol using this compound.
Caption: Rationale for using a deuterated internal standard for accurate quantification.
A Comparative Analysis of 2,4-Dibromophenol-d3 and ¹³C-Labeled Standards in Quantitative Analysis
In the realm of quantitative analytical chemistry, particularly for researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry is a widely accepted practice for correcting variations during sample preparation and analysis. This guide provides an objective comparison between deuterium-labeled standards, specifically 2,4-Dibromophenol-d3, and their ¹³C-labeled counterparts.
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves similarly throughout the entire analytical workflow. This allows for accurate compensation for matrix effects and variations in instrument response. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.
Data Presentation: Performance Characteristics
The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost, availability, and analytical performance. The following table summarizes the key performance differences based on established principles of isotope dilution mass spectrometry.
| Parameter | This compound (Deuterated) | ¹³C-Labeled 2,4-Dibromophenol | Rationale |
| Chromatographic Co-elution | Potential for a slight retention time shift, typically eluting earlier than the native analyte.[1][2][3] | Co-elutes perfectly with the native analyte.[1][2][4] | The greater relative mass difference between deuterium and hydrogen can cause a chromatographic isotope effect. The smaller mass difference between ¹³C and ¹²C results in virtually identical chromatographic behavior.[1][3] |
| Compensation for Matrix Effects | May not fully compensate for matrix effects if there is chromatographic separation from the analyte.[1][4] | Provides more accurate and precise compensation for matrix effects due to co-elution.[1][4] | If the analyte and internal standard elute at slightly different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[4] |
| Isotopic Stability | Risk of back-exchange (deuterium for hydrogen) under certain analytical conditions.[2][3] | Highly stable with no risk of isotopic exchange.[5] | The carbon-deuterium bond is weaker than the carbon-hydrogen bond and can be more susceptible to exchange, especially in acidic or basic conditions. |
| Availability and Cost | Generally more readily available and less expensive.[5] | Often more expensive and may have limited commercial availability.[1][5] | The synthetic routes for introducing deuterium are often simpler and less costly than those for ¹³C labeling. |
| Mass Difference from Analyte | Typically a smaller mass shift (e.g., +3 amu for d3). | Can be synthesized with a larger mass shift (e.g., +6 amu for ¹³C₆), which can be advantageous. | A larger mass difference can help to avoid any potential for isotopic overlap between the analyte and the internal standard. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 2,4-Dibromophenol in a biological matrix using a stable isotope-labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation & Extraction)
-
Objective: To extract the analyte and internal standard from the biological matrix and remove proteins that can interfere with the analysis.
-
Procedure:
-
To 100 µL of the sample (e.g., plasma, urine), add a known concentration of the internal standard (this compound or ¹³C-labeled 2,4-Dibromophenol) in a suitable solvent (e.g., methanol).
-
Vortex the sample to ensure thorough mixing.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be further concentrated by evaporation under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and internal standard from other components in the extract and to detect and quantify them using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 10 minutes) is used to elute the analyte and internal standard.[2]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phenols.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native 2,4-Dibromophenol and the labeled internal standard.
-
3. Data Analysis
-
Objective: To calculate the concentration of the analyte in the original sample.
-
Procedure:
-
Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Plot the peak area ratio against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (R²).
-
Use the regression equation to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
-
Mandatory Visualization
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
Navigating the Analytical Landscape: A Comparative Guide to 2,4-Dibromophenol-d3 in Inter-laboratory Studies
For researchers, scientists, and professionals in the fast-paced world of drug development and environmental analysis, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality results, particularly in complex matrices. This guide provides an objective comparison of the performance of 2,4-Dibromophenol-d3 as an internal standard in analytical methodologies, drawing upon available experimental data and comparing it with alternative approaches.
While direct inter-laboratory comparison studies exclusively focused on this compound are not readily found in published literature, a robust evaluation can be constructed by examining the performance of closely related stable isotope-labeled internal standards and comparing them to other quantification strategies. This guide will delve into the experimental data from studies utilizing these standards, present detailed analytical protocols, and visualize the underlying principles and workflows.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, such as this compound, is widely considered the gold standard in quantitative analysis, especially when coupled with mass spectrometry (MS). The fundamental principle of isotope dilution is that the isotopically labeled standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, extraction, and chromatographic separation. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects (signal suppression or enhancement), and instrument response, leading to highly accurate and precise measurements.
A study on the analysis of bromophenols in seafood, while utilizing ¹³C₆-labeled bromophenols, provides an excellent benchmark for the expected performance of a deuterated standard like this compound. The near-identical physicochemical properties of these isotopologues ensure that the performance data is highly relevant.
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, the following tables summarize the performance characteristics of an analytical method using a stable isotope-labeled internal standard for 2,4-Dibromophenol against alternative quantification methods.
Table 1: Performance Characteristics of Analytical Methods for 2,4-Dibromophenol
| Parameter | Method using Stable Isotope-Labeled Internal Standard (e.g., ¹³C₆-2,4-Dibromophenol)[1] | Alternative Method (e.g., External Standard Calibration) |
| Linearity (r²) | Excellent (>0.99) | Good to Excellent (≥0.99) |
| Limit of Quantification (LOQ) | 0.05 ng/g | Method Dependent (can be higher due to matrix effects) |
| Precision (Repeatability) | High (low Relative Standard Deviation) | Variable (can be affected by sample prep inconsistencies) |
| Accuracy (% Recovery) | High and Consistent (corrected for losses) | Variable (subject to extraction efficiency and matrix effects) |
| Robustness | High (compensates for variations) | Lower (sensitive to minor changes in conditions) |
Table 2: Quantitative Performance Data for 2,4-Dibromophenol Analysis using a Stable Isotope-labeled Internal Standard[1]
| Analyte | Linearity Range (ng/g) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/g) | Precision (RSD, %) |
| 2,4-Dibromophenol | 0.5 - 50 | > 0.99 | 0.05 | < 15% |
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. Below is a detailed methodology for the analysis of 2,4-Dibromophenol using a stable isotope dilution approach, which would be directly applicable for this compound.
Experimental Protocol: Analysis of 2,4-Dibromophenol in Seafood using Isotope Dilution GC-MS[1]
1. Sample Preparation and Extraction:
-
Homogenize the seafood tissue sample.
-
Spike the homogenate with a known amount of the stable isotope-labeled internal standard (e.g., ¹³C₆-2,4-Dibromophenol).
-
Perform simultaneous distillation-extraction to isolate the bromophenols.
-
Conduct an alkaline back-extraction of the resulting hexane extract.
2. Derivatization:
-
Acetylate the extracted bromophenols to improve their volatility and chromatographic properties for gas chromatography.
3. Instrumental Analysis:
-
Analyze the acetylated bromophenols using headspace solid-phase microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Operate the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
4. Quantification:
-
Quantify the native 2,4-Dibromophenol by comparing its peak area to the peak area of the known amount of the stable isotope-labeled internal standard.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical underpinnings of using a deuterated internal standard, the following diagrams are provided.
References
Evaluating the Isotopic Stability of 2,4-Dibromophenol-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the isotopic stability of deuterated compounds is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive evaluation of the isotopic stability of 2,4-Dibromophenol-d3, offering a comparison with its non-deuterated counterpart and other relevant alternatives. The information presented herein is supported by established experimental protocols and data analysis methodologies.
The utility of this compound in various research applications, particularly as an internal standard in mass spectrometry-based analyses, is contingent upon its isotopic purity and stability over time and under diverse experimental conditions. Deuterium exchange, the process by which deuterium atoms are replaced by hydrogen atoms, can compromise the integrity of the labeled compound and lead to inaccurate quantification. This guide outlines the key factors influencing the stability of this compound and provides protocols for its evaluation.
Comparative Isotopic Stability Data
While specific long-term stability studies on this compound are not extensively available in the public domain, the principles of hydrogen-deuterium (H/D) exchange in phenolic compounds allow for a robust assessment of its likely stability. The stability is primarily influenced by factors such as pH, temperature, and the solvent system.
To provide a comparative framework, the following table summarizes expected stability profiles based on general knowledge of deuterated phenols.
| Compound | Condition | Expected Isotopic Purity | Potential for Deuterium Exchange |
| This compound | Neutral pH (6-8), Room Temperature, Aprotic Solvent | >98% over 12 months | Low |
| Acidic pH (<4), Elevated Temperature (40°C), Protic Solvent | Potential decrease to 90-95% over 1 month | Moderate to High | |
| Basic pH (>9), Elevated Temperature (40°C), Protic Solvent | Potential decrease to 90-95% over 1 month | Moderate to High | |
| 2,4-Dibromophenol (non-deuterated) | Not Applicable | Not Applicable | Not Applicable |
| Phenol-d5 | Neutral pH (6-8), Room Temperature, Aprotic Solvent | >98% over 12 months | Low |
Experimental Protocols for Stability Assessment
To rigorously evaluate the isotopic stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate potential degradation and deuterium exchange.
Protocol 1: Stability Assessment under Varying pH Conditions
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12). Use deuterated solvents for the preparation of standards to minimize background hydrogen presence.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C and an elevated temperature of 40°C).
-
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the aliquots using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic distribution and quantify the percentage of the d3-isotopologue remaining.
-
Data Analysis: Calculate the rate of deuterium loss at each pH and temperature condition.
Protocol 2: Stability Assessment under Oxidative Stress
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Application: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3%).
-
Incubation: Incubate the solution at room temperature.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples by LC-MS to monitor for the formation of degradation products and any changes in the isotopic profile of the parent compound.
Analytical Methodologies
The primary techniques for assessing isotopic stability are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: This technique can be used to monitor the disappearance of proton signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals relative to a stable internal standard can provide a quantitative measure of deuterium loss.
-
²H NMR Spectroscopy: Directly observes the deuterium signals, providing a clear indication of the presence and relative abundance of the deuterated species.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for determining the isotopic distribution of a compound.[4][5] By monitoring the ion currents of the different isotopologues (d3, d2, d1, d0), the percentage of isotopic enrichment can be accurately calculated over time.
Visualizing the Stability Assessment Workflow
The following diagram illustrates the general workflow for evaluating the isotopic stability of a deuterated compound like this compound.
Signaling Pathways and Logical Relationships
The stability of the deuterium label on the aromatic ring of this compound is primarily governed by the principles of electrophilic aromatic substitution. Under acidic or basic conditions, the hydroxyl group can influence the electron density of the aromatic ring, potentially facilitating the exchange of deuterium for protons from the solvent.
Conclusion
The isotopic stability of this compound is a critical parameter for its reliable use in sensitive analytical applications. While generally stable under neutral conditions, its isotopic integrity can be compromised under acidic, basic, or oxidative stress, particularly at elevated temperatures and in the presence of protic solvents. By employing the rigorous experimental protocols and analytical methods outlined in this guide, researchers can confidently assess the stability of this compound within their specific experimental contexts and ensure the generation of high-quality, reproducible data. Regular verification of isotopic purity, especially when used as a quantitative standard, is strongly recommended.
References
A Researcher's Guide to Deuterated Phenol Standards: 2,4-Dibromophenol-d3 and Alternatives
In the precise world of quantitative analysis, particularly within environmental, clinical, and pharmaceutical research, the accuracy of results is paramount. Isotope Dilution Mass Spectrometry (IDMS) stands as a gold standard for quantification, and the choice of an appropriate internal standard is critical to the success of this technique.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are favored because they are chemically almost identical to the analyte of interest but are distinguishable by their mass.[2]
This guide provides an objective comparison of 2,4-Dibromophenol-d3 with other commonly used deuterated and isotopically labeled phenol standards. We will delve into their physical properties, primary applications, and performance considerations, supported by a detailed experimental protocol for their use in Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution
The core principle of IDMS is the addition of a known quantity of an isotopically labeled standard to a sample before any extraction or cleanup steps.[3] This "spike" acts as a chemical twin to the native analyte. Because the standard and analyte behave nearly identically during sample preparation and analysis, any loss of analyte during the procedure is mirrored by a proportional loss of the standard. By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometry analysis, the initial concentration of the analyte can be calculated with high accuracy, effectively correcting for matrix effects and procedural inconsistencies.[4]
Comparison of Key Deuterated Phenol Standards
The selection of a deuterated standard depends on the specific analyte being quantified. An ideal internal standard is an isotopically labeled version of the analyte itself. However, when analyzing a broad class of compounds, such as in environmental monitoring, a "surrogate standard" with similar chemical properties to the target analytes is often used. This compound typically serves this surrogate role for various halogenated phenols.
Table 1: Physical and Chemical Properties of Selected Isotopic Phenol Standards
| Property | This compound | Phenol-d5 | 2,4,6-Trichlorophenol-d2 | Pentachlorophenol-¹³C₆ |
| Molecular Formula | C₆HD₃Br₂O | C₆D₅HO | C₆D₂HCl₃O | ¹³C₆Cl₅OH |
| Molecular Weight ( g/mol ) | ~254.9 (calculated) | 99.14 | 199.46[5] | 272.29[6] |
| Native Compound CAS | 615-58-7[7] | 108-95-2 | 88-06-2[5] | 87-86-5[6] |
| Labeled Compound CAS | N/A (often custom) | 4165-62-2 | 93951-80-5[5] | 85380-74-1[6] |
| Melting Point (°C) | 35-38 (native)[7] | 40-42 | 69 (native) | N/A (solution) |
| Boiling Point (°C) | 154 @ 11 mmHg (native)[7] | 182 | 246 (native) | N/A (solution) |
| Isotopic Purity | Typically ≥98% | ≥98 atom % D | ≥98%[5] | 99%[6] |
Note: Properties for this compound are based on its non-deuterated analog, as specific data for the deuterated version is not consistently published.
Table 2: Application and Performance Characteristics
| Characteristic | This compound | Phenol-d5 | 2,4,6-Trichlorophenol-d2 | Pentachlorophenol-¹³C₆ |
| Primary Role | Surrogate Standard | Internal Standard | Internal Standard | Internal Standard |
| Typical Application | Broad analysis of semi-volatile organic compounds, especially brominated or chlorinated phenols, in environmental samples (e.g., EPA Method 1625).[8] | Quantification of Phenol.[1] | Quantification of 2,4,6-Trichlorophenol.[5] | Quantification of Pentachlorophenol (e.g., EPA Method 525.3).[9] |
| Key Advantage | Good chemical surrogate for a range of halogenated phenols where specific labeled analogs are unavailable or costly. | Nearly perfect chemical and chromatographic match for Phenol, ensuring highest accuracy. | Ideal for precise quantification of the corresponding trichlorinated analyte. | ¹³C labeling avoids potential chromatographic separation from the native analyte that can sometimes occur with deuterated standards. |
| Considerations | As a surrogate, its recovery may not perfectly match every target analyte but should fall within established quality control limits. | Limited utility for analytes other than phenol. | Specific to its corresponding analyte. | Higher cost compared to many deuterated standards.[10] |
Experimental Protocol: Analysis of Phenols in Water by GC-MS
This protocol provides a representative methodology for the determination of phenolic compounds in water, adapted from frameworks like U.S. EPA Method 1625.[8] It utilizes deuterated standards for accurate quantification via isotope dilution.
1. Sample Preparation and Spiking a. Collect a 1-liter water sample in a clean glass container. If residual chlorine is present, dechlorinate with sodium thiosulfate. b. Acidify the sample to a pH of ≤ 2 using 6N sulfuric acid.[11] c. Spike the sample with a known amount (e.g., 100 µL of a 100 µg/mL solution) of the deuterated standard mixture, including this compound (as a surrogate) and analyte-specific standards like Phenol-d5 and 2,4,6-Trichlorophenol-d2.
2. Liquid-Liquid Extraction (LLE) a. Transfer the spiked sample to a 2-L separatory funnel. b. Add 60 mL of methylene chloride (DCM) and shake vigorously for 2 minutes, venting periodically. c. Allow the layers to separate and drain the organic (bottom) layer into a collection flask. d. Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.
3. Drying and Concentration a. Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to a final volume of approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.[11]
4. Derivatization (Optional but Recommended for Phenols) a. While not always required, derivatization improves the chromatographic behavior of phenols. A common method is acetylation. b. Add a suitable derivatizing agent (e.g., acetic anhydride) and a catalyst. c. Heat the mixture as required by the specific protocol to complete the reaction.
5. GC-MS Analysis a. Add an injection internal standard (e.g., Pentachlorophenol-¹³C₆) to the final 1 mL extract to assess instrument performance. b. Inject 1-2 µL of the final extract into the GC-MS system. c. GC Conditions (Typical):
- Column: 30m x 0.25mm x 0.25µm, 5% phenyl-methylpolysiloxane (e.g., Rxi®-5sil MS).[11]
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[11]
- Oven Program: Initial 40-60°C hold, ramp at 8-10°C/min to 250-300°C.[11]
- Injector: Splitless mode at 250-275°C.[12] d. MS Conditions (Typical):
- Mode: Electron Ionization (EI) at 70 eV.
- Acquisition: Selected Ion Monitoring (SIM) or Full Scan. For quantitative analysis, SIM is preferred for its higher sensitivity. Monitor characteristic ions for each native and deuterated compound.
6. Data Analysis a. Identify each compound by its retention time and characteristic mass ions. b. Calculate the concentration of each native analyte using the ratio of its peak area to the peak area of its corresponding deuterated standard and the initial spiked amount.
Biological Significance and Metabolic Pathways
Many halogenated phenols, including dibromo- and trichlorophenols, are environmental pollutants of concern due to their persistence and potential toxicity.[13] Understanding their metabolic fate is crucial for toxicological risk assessment. In mammals, these compounds primarily undergo Phase I and Phase II metabolism to facilitate excretion.
-
Phase I Metabolism: Primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. This can add hydroxyl groups, but can also sometimes lead to the formation of more reactive and toxic intermediates, such as quinones.[14]
-
Phase II Metabolism: The original phenol or its Phase I metabolites are conjugated with endogenous molecules to increase water solubility. The main pathways for phenols are sulfation (via sulfotransferases, SULTs) and glucuronidation (via UDP-glucuronosyltransferases, UGTs), leading to metabolites that are readily excreted in urine.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trichlorophenol (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3093-0.01 [isotope.com]
- 6. Pentachlorophenol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-661-1.2 [isotope.com]
- 7. 2,4-Dibromphenol 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. EPA Method 525.3 PCP IS (Pentachlorophenol-13C6), 1000 µg/mL in Methanol, 1 mL/ampul [restek.com]
- 10. jns.nju.edu.cn [jns.nju.edu.cn]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A comprehensive review of chlorophenols: Fate, toxicology and its treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Brominated Phenol Analysis: A Comparative Guide to 2,4-Dibromophenol-d3 in Certified Reference Materials
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of brominated phenols and other environmental contaminants, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Certified Reference Materials (CRMs) of stable isotope-labeled compounds are the cornerstone of robust analytical methods, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of 2,4-Dibromophenol-d3 as an internal standard against other relevant alternatives, supported by established analytical principles and typical performance data.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and be easily distinguishable by the detector. In the analysis of brominated phenols, several deuterated and carbon-13 labeled analogs are utilized. While direct comparative studies are limited, the following table summarizes the key performance characteristics based on typical specifications and the principles of isotope dilution mass spectrometry.
| Parameter | This compound (Deuterated) | 2,4,6-Tribromophenol-d3 (Deuterated) | ¹³C₆-2,4,6-Tribromophenol (Carbon-13 Labeled) |
| Chemical Purity | Typically >98% | Typically >98% | Typically >99% |
| Isotopic Purity | ≥98 atom % D | ≥98 atom % D | ≥99 atom % ¹³C |
| Co-elution with Analyte | Potential for slight retention time shift (isotopic effect) | Potential for slight retention time shift (isotopic effect) | Excellent co-elution with the corresponding analyte |
| Isotopic Stability | High, but potential for back-exchange in certain conditions | High, but potential for back-exchange in certain conditions | Very high, no risk of isotope exchange |
| Matrix Effect Compensation | Good | Good | Excellent |
| Commercial Availability | Readily available | Readily available | Generally available, may be less common |
| Cost | Generally less expensive | Generally less expensive | Typically more expensive |
Key Takeaway: While deuterated standards like this compound offer a cost-effective and reliable option for routine analysis, ¹³C-labeled standards are considered the "gold standard" due to their superior co-elution and isotopic stability, which can lead to higher accuracy and precision in complex matrices.[1][2][3]
Experimental Protocols
A detailed methodology for the analysis of brominated phenols in water samples using this compound as an internal standard is provided below. This protocol is adapted from established methods for phenolic compound analysis, such as those developed by the U.S. Environmental Protection Agency (EPA).[4][5]
1. Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the certified reference material of the target brominated phenols. Dissolve in methanol in a 10 mL volumetric flask and bring to volume. Store at 4°C, protected from light.
-
This compound Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution.
-
Working Standard and Internal Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards and a working internal standard solution at a concentration appropriate for the analytical method.
2. Sample Preparation (Water Sample)
-
Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass container. If residual chlorine is present, dechlorinate with sodium thiosulfate. Acidify the sample to a pH < 2 with sulfuric acid.
-
Internal Standard Spiking: Spike the 1-liter water sample with a known amount of the this compound working internal standard solution.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with dichloromethane, followed by methanol, and finally with reagent water at pH < 2.
-
Pass the entire water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
After extraction, dry the cartridge by purging with nitrogen gas.
-
-
Elution: Elute the trapped analytes and the internal standard from the cartridge with an appropriate solvent, such as dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each target brominated phenol and this compound.
-
4. Data Analysis
-
Identify and integrate the peaks corresponding to the target analytes and the internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using the calibration standards.
-
Quantify the concentration of each analyte in the sample using the internal standard calibration method.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the rationale behind using a stable isotope-labeled internal standard.
References
Performance Evaluation of 2,4-Dibromophenol-d3 in Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of 2,4-Dibromophenol-d3 as an internal standard in proficiency testing for the analysis of phenolic compounds. While direct proficiency testing data for this compound is not extensively published, this document synthesizes information from established analytical methodologies, including U.S. Environmental Protection Agency (EPA) methods, and compares its expected performance against common alternative internal standards. The use of stable isotope-labeled internal standards is widely recognized as the gold standard in quantitative mass spectrometry for enhancing accuracy and precision.
The Role of Deuterated Internal Standards in Analytical Excellence
In quantitative analysis, particularly for regulatory and research purposes, the use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high-quality, reliable data. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium. This property allows them to mimic the analyte's behavior during sample preparation, extraction, and chromatographic analysis, thereby compensating for variations in recovery and instrument response.
Comparative Performance of Internal Standards for Phenol Analysis
The selection of an appropriate internal standard is critical for the accuracy of analytical results. Below is a comparison of this compound with other commonly used internal standards for the analysis of phenols. The performance data presented is based on typical values reported in analytical literature and EPA method guidelines, as direct comparative proficiency testing data is limited.
Table 1: Comparison of Internal Standard Performance Characteristics
| Feature | This compound (Expected) | Phenol-d6 | 2,4,6-Tribromophenol |
| Type | Deuterated Analog | Deuterated Analog | Structural Analog |
| Chemical Similarity to 2,4-Dibromophenol | High (Isotopically Labeled) | Moderate | High (Brominated Phenol) |
| Co-elution with 2,4-Dibromophenol | Yes | No (different retention time) | Close, but may not be identical |
| Potential for Isotopic Exchange | Low, but possible on hydroxyl group | Low, but possible on hydroxyl group | Not Applicable |
| Typical Recovery in Environmental Matrices | 70-130% (based on EPA guidelines) | 70-130% | 60-120% |
| Use in Standard Methods | Suitable for isotope dilution methods | Commonly used in EPA methods | Used as a surrogate or internal standard |
Note: The performance of this compound is inferred from the behavior of its non-deuterated and 13C-labeled counterparts in similar analytical methods.
A study utilizing ¹³C₆-labeled bromophenols, including 2,4-dibromophenol, for seafood analysis demonstrated excellent precision, repeatability, and linearity, with a limit of quantification of 0.05 ng/g.[1][2] This supports the expectation of high performance for deuterated 2,4-dibromophenol.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. The following protocols are based on established methods for the analysis of phenols in environmental samples.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample pH Adjustment: For a 1-liter aqueous sample, add a suitable acid (e.g., hydrochloric acid) to adjust the pH to < 2.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water.
-
Sample Extraction: Pass the acidified sample through the conditioned SPE cartridge.
-
Elution: Elute the retained analytes and the internal standard from the cartridge using a suitable organic solvent (e.g., methylene chloride).
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Analytical Workflow and Rationale
The following diagrams illustrate the experimental workflow for evaluating the performance of this compound in a proficiency testing context and the logical basis for using a deuterated internal standard.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dibromophenol-d3: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2,4-Dibromophenol-d3. The following guidance is synthesized from the SDSs of the structurally similar, non-deuterated compound 2,4-Dibromophenol and general principles of hazardous chemical waste management. The deuterated form is expected to have nearly identical chemical properties and hazards. It is imperative that a qualified professional conduct a formal risk assessment and that all local, state, and federal regulations are strictly followed.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly address operational questions regarding its safe handling and disposal.
Immediate Safety and Hazard Information
2,4-Dibromophenol is classified as a hazardous substance. It is fatal if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all materials contaminated with this compound, including the pure compound, solutions, and used consumables, must be treated as hazardous waste.[1][4] Under no circumstances should this chemical or its waste be disposed of down the sink.[2][5][6]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[4]
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[4]
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits or pH ranges for neutralization, were found in the reviewed safety data sheets. The primary directive is to manage all forms of this compound waste as hazardous waste, regardless of concentration.
| Parameter | Value |
| UN Number | 2811 |
| Hazard Class | 6.1 (Toxic solids, organic, n.o.s.) |
| Packing Group | II |
| Reportable Quantity | Consult local, state, and federal regulations. |
| Disposal Method | Incineration in a licensed facility or other approved methods.[7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4]
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".[4][5] Include the full chemical name and any known hazard symbols.
-
Store this waste separately from other chemical waste streams to prevent accidental mixing with incompatible materials.[4][9] Halogenated organic waste should be segregated from non-halogenated waste.[9]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid.[4][9] The original container, if in good condition, is a suitable option.[1]
-
Do not overfill the container; leave adequate headspace for expansion.[4][9]
-
For solid waste, such as contaminated labware (e.g., gloves, pipette tips), collect it in a designated, leak-proof, and sealable container.[5]
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][4]
-
Do not attempt to treat the chemical waste yourself.[9]
-
Waste material must be disposed of in accordance with national and local regulations.[1]
-
Spill and Emergency Procedures
-
Minor Spills:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[4][7]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Place the absorbent material into a sealed, labeled hazardous waste container.[4]
-
-
Decontamination:
-
Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[4]
-
-
Reporting:
-
Report the incident to your institution's EHS department.[4]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2,4-Dibromophenol-d3
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Dibromophenol-d3, a deuterated compound that shares the hazardous characteristics of its non-deuterated counterpart, 2,4-Dibromophenol. Due to its toxicity, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.
Hazard Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity (Oral): Fatal if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles are required at a minimum. When there is a potential for splashing, a face shield must be worn in addition to goggles[1][2][3]. |
| Hand | For incidental contact with dilute solutions, double-layered nitrile gloves (minimum 8mil thickness) are recommended. For handling concentrated solutions or in situations with a higher risk of contact, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves[2]. Gloves must be changed immediately upon contamination[2]. |
| Body | A fully buttoned lab coat must be worn. In cases where splashing is a possibility, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat[2]. Long pants and closed-toe shoes are mandatory[2]. |
| Respiratory | All handling of this compound, especially in solid form or when heating, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2][4]. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a written experimental protocol that includes safety information is readily available[4].
-
Verify that a safety shower and eyewash station are accessible and operational[5].
-
Confirm the availability of a spill kit and specific first aid supplies, including polyethylene glycol (PEG 300 or PEG 400) for skin exposure[4][6].
-
Work should not be performed alone when handling this hazardous material[4].
-
-
Handling:
-
Post-Handling:
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. If available, treatment with polyethylene glycol (PEG 300 or 400) is highly recommended. Seek immediate medical attention[1][6].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].
-
Spill: For small spills, laboratory personnel with proper training and PPE can clean them up. Use an inert absorbent material for liquid spills and carefully sweep up solid spills to avoid dust generation. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact the institution's environmental health and safety department[3][4].
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect solid waste, including contaminated PPE, in a designated, leak-proof, and sealable container labeled "Hazardous Waste: this compound"[9].
-
Liquid Waste: Collect liquid waste in a separate, shatter-proof, and chemically compatible container. The container must be clearly labeled with the full chemical name and "Hazardous Waste"[9].
-
Do not mix with other waste streams[11].
-
-
Storage:
-
Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ehs.wwu.edu [ehs.wwu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cochise.edu [cochise.edu]
- 9. benchchem.com [benchchem.com]
- 10. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
